Discovery and history of 2,6-Diamino-9H-purine-8-thiol
Structural Variant, Synthetic Evolution, and Biochemical Utility Executive Summary 2,6-Diamino-9H-purine-8-thiol (also designated as 2,6-diamino-8-mercaptopurine or 8-thio-2,6-diaminopurine) represents a distinct class o...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Variant, Synthetic Evolution, and Biochemical Utility
Executive Summary
2,6-Diamino-9H-purine-8-thiol (also designated as 2,6-diamino-8-mercaptopurine or 8-thio-2,6-diaminopurine) represents a distinct class of purine isosteres. Unlike its clinically renowned regioisomer, 6-mercaptopurine (6-MP), this compound modifies the imidazole ring (C8 position) rather than the pyrimidine ring (C6 position).
Historically synthesized during the "Golden Age" of purine antimetabolite research (circa 1950s) by pioneers like Roland K. Robins, it failed to achieve the blockbuster therapeutic status of 6-MP. However, it remains a critical probe in structure-activity relationship (SAR) studies and has found modern utility in materials science for functionalizing gold surfaces due to its unique S-anchor and diamine "claw" motif. This guide details its discovery, chemical behavior, and synthesis.
Part 1: Chemical Identity & Structural Significance[1]
Nomenclature and Constitution
The molecule is a purine derivative characterized by amino groups at positions 2 and 6, and a thiol (mercapto) group at position 8.[1]
IUPAC Name: 2,6-diamino-7H-purine-8-thiol
CAS Registry Number: 16066-14-5 (base form); 462066-71-3 (commercial/salt forms often cited).
A critical feature of 8-mercaptopurines is the thione-thiol tautomerism.[1] While often drawn as a thiol (-SH), crystallographic and spectroscopic data on similar purines suggest the thione (C=S) form predominates in neutral solution and the solid state.[1] This has profound implications for its nucleophilicity and binding kinetics.
Figure 1.1: Tautomeric equilibrium. The thione form is generally favored in the solid state due to hydrogen bonding stability.[1]
Part 2: Historical Genesis & Synthetic Evolution[1]
The Context of Discovery (1950s)
The discovery of this compound is inextricably linked to the search for "Potential Purine Antagonists" driven by Roland K. Robins and the Burroughs Wellcome team (Elion/Hitchings).[1] Following the success of 6-mercaptopurine (1953) in treating leukemia, chemists systematically substituted every position on the purine ring to understand the "lock and key" mechanism of enzymes like Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1]
While 6-MP blocked purine biosynthesis by mimicking hypoxanthine, the 8-thiol derivatives were synthesized to test if blocking the C8 position—usually the site of oxidative attack by Xanthine Oxidase—would alter metabolic stability.[1]
Synthetic Pathways
The synthesis of 8-mercaptopurines generally follows the Traube Synthesis logic, but adapted for C8 functionalization.[1]
The "Robins Protocol" (Cyclization)
The most authoritative method involves the cyclization of a tetraaminopyrimidine precursor.[1] This ensures the 2,6-diamino motif is established before ring closure.
Reaction Logic:
Precursor: 2,4,5,6-Tetraaminopyrimidine.
Reagent: Carbon Disulfide (CS₂) or Thiourea.
Mechanism: The amino groups at C4 and C5 of the pyrimidine attack the electrophilic carbon of the sulfur reagent, closing the imidazole ring with a sulfur atom at the apex (C8).[1]
Figure 2.1: The modified Traube synthesis pathway for constructing the 8-thiol purine core.[1]
Part 3: Experimental Protocol (Laboratory Standard)
Safety Warning: Carbon disulfide is highly flammable and toxic. Thiourea is a suspected carcinogen.[1] All operations must be performed in a fume hood.
Protocol: Fusion Synthesis via Thiourea
This method is preferred over CS₂ for safety and yield in modern bench settings.[1]
Solvent: Diethylene glycol (for high reflux temp) or solvent-free fusion.
Step-by-Step Methodology
Preparation of Free Base: The pyrimidine often comes as a sulfate salt.[1] Dissolve 2.4 g of 2,4,5,6-tetraaminopyrimidine sulfate in water and neutralize with NaOH to precipitate the free base. Filter and dry thoroughly.[1]
Fusion: Mix the dried tetraaminopyrimidine intimately with 3.0 g of thiourea (excess).
Heating: Place the mixture in a round-bottom flask. Heat in an oil bath to 180–200°C . The mixture will melt and evolve ammonia (NH₃).[1]
Checkpoint: Evolution of gas indicates ring closure is occurring.[1]
Duration: Maintain temperature for 45–60 minutes until the melt solidifies or gas evolution ceases.
Precipitation: Acidify the filtrate carefully with Glacial Acetic Acid to pH 5.0. The product, 2,6-diamino-9H-purine-8-thiol, will precipitate as a yellowish powder.
Purification: Recrystallize from boiling water or dilute DMF.
Characterization Data (Expected)
Parameter
Value/Observation
Note
Appearance
Yellowish microcrystalline powder
Typical of thiopurines
Melting Point
> 300°C (Decomposes)
Do not attempt to melt fully
Solubility
Soluble in dilute alkali (NaOH); Insoluble in water/ethanol
Thiol pKa ~7.5–8.0
UV
~240 nm, ~305 nm (pH dependent)
Bathochromic shift vs. adenine
Part 4: Pharmacological & Modern Utility[1]
Biological Mechanism (The "Failed" Drug)
Why is this not a famous drug?
Metabolic Blockade: While 6-MP is activated by HGPRT to toxic nucleotides, 8-substituted purines are often poor substrates for HGPRT due to steric hindrance at the C8 position.
Xanthine Oxidase (XO): XO normally oxidizes C8. Placing a sulfur here blocks this degradation, but it also prevents the molecule from mimicking natural purines closely enough to fool DNA polymerases effectively.[1]
Modern Application: Surface Chemistry
In the 21st century, this molecule has found a second life in nanotechnology .[1]
Au-S Bonding: The 8-thiol group forms a strong covalent bond with gold (Au) surfaces.
Functionalization: Once bound to a gold nanoparticle, the 2- and 6-amino groups face outward. This creates a "bio-active" surface that can be used to crosslink DNA or conjugate carboxylic acids via amide coupling.[1]
Figure 4.1: Utility in Self-Assembled Monolayers (SAMs). The thiol anchors to gold, exposing diamines for chemistry.[1]
References
Robins, R. K. (1958).[5] Potential Purine Antagonists.[1][6][5][7][8][9][10] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 80(24), 6671–6679. (Note: This seminal paper establishes the synthetic logic for Robins' purine antagonist series).[1]
Elion, G. B., & Hitchings, G. H. (1955). The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society.[1][8] (Foundational context for thiopurine synthesis).
Lynch, B. M., Robins, R. K., & Cheng, C. C. (1958).[5] Potential purine antagonists.[1][6][5][7][8][9][10][11] Part X. Purines and pyrazolopyrimidines: comparisons of ionisation. Journal of the Chemical Society, 2973-2981.
Santa Cruz Biotechnology. (n.d.).[1] 2,6-Diamino-9H-purine-8-thiol (Product Data Sheet). (Source for CAS and commercial availability).
ECHEMI. (n.d.). 2,6-Diamino-9H-purine-8-thiol Safety Data Sheet (SDS).
Technical Guide: Solubility Profile and Handling of 2,6-Diamino-9H-purine-8-thiol
Executive Summary 2,6-Diamino-9H-purine-8-thiol (also known as 8-Mercapto-2,6-diaminopurine or 8-Mercapto-DAP) presents a complex physicochemical profile defined by its amphoteric nature and susceptibility to oxidative d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,6-Diamino-9H-purine-8-thiol (also known as 8-Mercapto-2,6-diaminopurine or 8-Mercapto-DAP) presents a complex physicochemical profile defined by its amphoteric nature and susceptibility to oxidative dimerization. Unlike standard purines, the introduction of the 8-thiol group significantly alters its lipophilicity and pKa landscape.
This guide addresses the critical challenge of solubilizing this compound for biological assays and surface chemistry applications. It moves beyond simple "mg/mL" lookups to provide a mechanistic understanding of the molecule's behavior in solution, ensuring experimental reproducibility and data integrity.
Part 1: Physicochemical Basis & Molecular Architecture
To master the solubility of 8-Mercapto-DAP, one must understand its dynamic structural behavior. It is not a static molecule; it exists in a pH-dependent equilibrium of tautomers and ionic states.
Tautomeric Equilibrium (The Thione Dominance)
In neutral aqueous solutions, 8-substituted thiopurines do not exist primarily as thiols (-SH). Instead, they tautomerize to the thione form (C=S, N-H). This is energetically favored due to the strength of the C=S bond and the stabilization of the amide-like NH group.
Implication for Solubility: The thione form is more polar but less capable of donating hydrogen bonds compared to the thiol form, affecting solvation shells.
Implication for Reactivity: While the thione dominates, the thiol tautomer is the species that undergoes oxidation to disulfides.[1]
Ionization Profile (pKa)
The molecule is amphoteric, possessing both acidic and basic centers:
Acidic (pKa ~7.5 - 8.0): The N7/N9 proton (associated with the thione/thiol system). Deprotonation yields the thiolate anion , which is highly soluble.
Basic (pKa ~3.5 - 4.5): The exocyclic amino groups at C2 and C6. Protonation yields the cation , increasing solubility in acidic media.
Visualization: Tautomeric & Redox Pathways
The following diagram illustrates the structural shifts that dictate solubility and stability.
Figure 1: Mechanistic pathway showing the equilibrium between the stable thione form, the reactive thiol, and the high-solubility thiolate, alongside the risk of irreversible dimerization.[2][3]
Part 2: Solubility Profile & Solvent Compatibility
The following data summarizes the solubility behavior across standard laboratory solvents. Note that "High" implies >10 mg/mL, while "Low" implies <1 mg/mL.
The neutral thione form aggregates due to π-stacking and hydrophobicity.
Water (pH > 10)
Good
Formation of the anionic thiolate species breaks aggregates.
Water (pH < 3)
Moderate
Protonation of amino groups (NH₃⁺) aids solvation but risks hydrolysis over time.
Ethanol / Methanol
Low to Moderate
Insufficient polarity to fully solvate the rigid purine core at high concentrations.
PBS (Phosphate Buffer)
Poor
High ionic strength often induces "salting out" of the neutral compound.
Critical Warning: The "Crash-Out" Phenomenon
A common failure mode occurs when diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous buffer. The rapid change in dielectric constant forces the hydrophobic purine core to aggregate before it can equilibrate, leading to micro-precipitation that is invisible to the naked eye but devastating to assay results.
Part 3: Step-by-Step Solubilization Protocol
This protocol is designed to maximize solubility while preventing oxidative degradation (disulfide formation).
Add Antioxidant: Add solid DTT to the powder such that the final concentration in DMSO will be 10 mM. This acts as a scavenger for dissolved oxygen.
Add DMSO: Add anhydrous DMSO to achieve a 100 mM concentration of the purine.
Vortex/Sonicate: Vortex vigorously. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
QC Check: The solution should be clear and slight yellow. Any turbidity indicates incomplete solvation.
Step 2: Intermediate Dilution (The "Step-Down" Method)
Do not pipette 1 µL of stock directly into 1 mL of buffer.
Prepare an intermediate dilution (e.g., 10x working concentration) using a 50% DMSO / 50% Water mixture.
This transition solvent prevents the "shock" precipitation described in Part 2.
Step 3: Final Assay Preparation
Dilute the intermediate solution into the final assay buffer.
Limit Final DMSO: Ensure final DMSO concentration is <1% (or as tolerated by your biological system).
Use Immediately: Thiol-purines are unstable in dilute, aerated aqueous solutions. Use within 4 hours.
Visualization: Solubilization Workflow
Figure 2: Optimized workflow to transition the hydrophobic purine from solid state to aqueous assay conditions without precipitation.
Part 4: Experimental Determination of Solubility
If you need to determine the exact solubility limit for your specific buffer system, do not rely on visual inspection. Use this thermodynamic solubility protocol.
Preparation: Add excess solid compound to your specific buffer (e.g., PBS pH 7.4).
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.22 µm PVDF membrane (low binding) to remove undissolved solids.
Quantification:
Dilute the filtrate 1:10 in DMSO.
Measure UV Absorbance at 280-300 nm (Purine λmax).
Calculate concentration using a standard curve generated from the DMSO stock.
References
PubChem. (2025).[4][5] 2,6-Diamino-9H-purine-8-thiol (Compound Summary). National Library of Medicine.
[Link]
Organic Chemistry Portal. (2025). Oxidation of Thiols to Disulfides.[6][7] (Mechanistic background on thiol stability).
[Link]
An In-Depth Technical Guide to the Safe Handling and Application of 2,6-Diamino-9H-purine-8-thiol
Section 1: Introduction and Scientific Context 2,6-Diamino-9H-purine-8-thiol is a substituted purine molecule belonging to the thiopurine class of compounds. The purine scaffold is of immense interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Introduction and Scientific Context
2,6-Diamino-9H-purine-8-thiol is a substituted purine molecule belonging to the thiopurine class of compounds. The purine scaffold is of immense interest in medicinal chemistry and drug development due to its central role in the structure of nucleic acids and the metabolic processes of all living organisms.[1] Synthetic derivatives of purines are widely investigated for their therapeutic potential.[1]
Notably, 2,6-diamino-substituted purine derivatives have been identified as potent antitumor agents.[2][3] One prominent example, Reversine, functions as an Aurora kinase inhibitor, leading to interference with cancer cell cycle progression.[2][3] Furthermore, the broader class of thiopurines, such as 6-mercaptopurine and 6-thioguanine, are well-established cytotoxic agents used in chemotherapy. Their mechanism often involves incorporation into DNA, which is a key consideration for their toxicity and therapeutic effect.[4]
Given this context, 2,6-Diamino-9H-purine-8-thiol and its analogues are valuable research compounds. However, the publicly available safety and toxicological data for this specific molecule are limited.[5] This guide provides a comprehensive framework for its safe handling, storage, and disposal, drawing on established principles for handling potent research chemicals and data from structurally related compounds to inform a robust risk assessment. It is intended for researchers, scientists, and drug development professionals who may work with this compound.
Section 2: Compound Identification and Physicochemical Properties
A clear identification of the chemical entity is the foundation of safety. The key properties of 2,6-Diamino-9H-purine-8-thiol are summarized below.
Section 3: Hazard Assessment and Inferred Toxicological Profile
3.1. Known Hazards
The Safety Data Sheet (SDS) for 2,6-Diamino-9H-purine-8-thiol is notably sparse, with many sections lacking specific hazard data.[5] There are no GHS hazard pictograms, signal words, or hazard statements provided.[5] This absence of data does not signify an absence of hazard.
3.2. Inferred Hazards from Structural Analogs
As a guiding principle of chemical safety, when data for a specific compound is lacking, its potential hazards must be inferred from structurally similar molecules.
Thiopurine Class: This compound is a thiopurine. Related thiopurines like 6-Mercaptopurine are classified with significant health hazards, including being harmful if swallowed, causing skin and eye irritation, and being suspected of causing genetic defects and damaging fertility or the unborn child.[8] The mechanism for this toxicity is often the incorporation of the molecule into DNA during replication.[4]
Causality: The presence of the purine backbone and the thiol group suggests that 2,6-Diamino-9H-purine-8-thiol could potentially interfere with nucleic acid synthesis or function. Therefore, it is prudent to handle this compound as if it were a potential mutagen, teratogen, and irritant.
Based on this analysis, all handling procedures must adopt a highly cautious approach, assuming the compound is hazardous upon inhalation, ingestion, and skin contact.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
4.1. Risk Assessment and Control Workflow
A systematic approach to safety is paramount before any experimental work begins. The following workflow illustrates the logical steps from initial assessment to the implementation of safety controls.
Caption: Step-by-step workflow for the safe handling of 2,6-Diamino-9H-purine-8-thiol.
4.5. Storage Requirements
Store the container tightly closed in a dry, cool, and well-ventilated area.
[5]* Keep apart from incompatible materials and foodstuff containers.
[5]
Section 5: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
5.1. Accidental Release (Spill) Response
The following workflow should be followed in the event of a spill.
Caption: Decision workflow for responding to a chemical spill.
5.2. First-Aid Measures
The following first-aid measures are recommended based on the available SDS. [5]Medical attention should be sought in all cases of significant exposure.
Exposure Route
First-Aid Procedure
Inhalation
Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact
Rinse with pure water for at least 15 minutes, holding eyelids open. Consult a doctor.
Ingestion
Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
5.3. Fire Fighting
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
[5]* Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.
[5]
Section 6: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle.
Unused Product: Waste must be disposed of in accordance with federal, state, and local environmental regulations. [9]This should be done through a licensed chemical destruction plant.
[10]* Contaminated Materials: All contaminated materials (e.g., pipette tips, gloves, empty containers) should be collected in a suitable, sealed, and clearly labeled chemical waste container.
[9]* Procedure: Do not discharge into sewer systems. [10]Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Section 7: References
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. [Link]
Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. NIH National Library of Medicine. [Link]
Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed. [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. NIH National Library of Medicine. [Link]
Multicomponent Synthesis of C(8)-Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PubMed. [Link]
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH National Library of Medicine. [Link]
13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans. NIH National Library of Medicine. [Link]
Protocol for synthesizing 2,6-Diamino-9H-purine-8-thiol
An Application Note for the Synthesis of 2,6-Diamino-9H-purine-8-thiol Abstract This application note provides a detailed, two-step protocol for the synthesis of 2,6-Diamino-9H-purine-8-thiol, a crucial heterocyclic comp...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 2,6-Diamino-9H-purine-8-thiol
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2,6-Diamino-9H-purine-8-thiol, a crucial heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis begins with the regioselective bromination of commercially available 2,6-diaminopurine at the C8 position, followed by a robust nucleophilic substitution using thiourea to install the thiol functionality. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, and critical process parameters to ensure reproducibility and high-purity yields.
Introduction and Significance
Purine analogs are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and virology.[1][2] 2,6-Diaminopurine (DAP), an isomer of adenine, is of particular interest as it forms three hydrogen bonds with thymine, enhancing the stability of DNA duplexes.[3][4] The introduction of a thiol group at the 8-position of the diaminopurine scaffold creates 2,6-Diamino-9H-purine-8-thiol, a versatile intermediate. The thiol group serves as a reactive handle for further derivatization, enabling the development of novel compounds with tailored biological activities. Thiolated purines, such as the well-known drug 6-mercaptopurine, are recognized for their roles as antimetabolites and enzyme inhibitors.[5][6] Therefore, a reliable and well-documented protocol for the synthesis of this compound is essential for advancing research into new purine-based therapeutics.[7]
Overall Synthetic Strategy
The synthesis is achieved via a two-step process designed for efficiency and scalability. The workflow begins with an electrophilic halogenation of the electron-rich purine core, followed by a nucleophilic displacement to introduce the desired thiol group.
Diagram 1: High-level workflow for the synthesis of 2,6-Diamino-9H-purine-8-thiol.
Materials and Equipment
Reagents
Reagent
Formula
Purity
Supplier
2,6-Diaminopurine
C₅H₆N₆
≥98%
Sigma-Aldrich
Bromine
Br₂
≥99.5%
Acros Organics
Glacial Acetic Acid
CH₃COOH
ACS Grade
Fisher Scientific
Sodium Acetate (Anhydrous)
CH₃COONa
≥99%
J.T. Baker
Thiourea
SC(NH₂)₂
≥99%
Alfa Aesar
Ethanol
C₂H₅OH
200 Proof
Decon Labs
Sodium Hydroxide
NaOH
≥98%
EMD Millipore
Hydrochloric Acid
HCl
37% w/w
VWR
Deionized Water
H₂O
18.2 MΩ·cm
In-house
Equipment
Three-neck round-bottom flasks (250 mL and 500 mL)
Reflux condenser and heating mantle with magnetic stirrer
Dropping funnel
Ice bath
Büchner funnel and vacuum filtration apparatus
Standard laboratory glassware
pH meter or pH paper
Rotary evaporator
Safety Precaution: All operations must be conducted in a certified chemical fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/solvent-resistant gloves, is mandatory.
Detailed Synthesis Protocol
Step 1: Synthesis of 8-Bromo-2,6-diaminopurine
Causality: This step involves the electrophilic substitution of bromine at the C8 position of the purine ring. The C8 position is susceptible to electrophilic attack due to the electron-donating nature of the amino groups. Sodium acetate is used as a base to neutralize the hydrogen bromide (HBr) byproduct, preventing a decrease in pH that could protonate the starting material and deactivate it towards further reaction.
Procedure:
Set up a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
To the flask, add 2,6-diaminopurine (7.5 g, 50 mmol) and anhydrous sodium acetate (6.15 g, 75 mmol).
Add 100 mL of glacial acetic acid to the flask and stir the suspension.
In the dropping funnel, prepare a solution of bromine (3.0 mL, 58 mmol) in 25 mL of glacial acetic acid.
While stirring the purine suspension vigorously, add the bromine solution dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
After the addition is complete, continue stirring the mixture at room temperature for 4 hours. The color should change from a deep red-brown to a yellow-orange suspension.
Pour the reaction mixture into 400 mL of ice-cold deionized water with stirring.
Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
Wash the solid sequentially with 100 mL of deionized water and then 50 mL of cold ethanol.
Dry the product, 8-Bromo-2,6-diaminopurine, in a vacuum oven at 60°C overnight.
Step 2: Synthesis of 2,6-Diamino-9H-purine-8-thiol
Causality: This step proceeds via a nucleophilic aromatic substitution. Thiourea acts as a sulfur nucleophile, displacing the bromide to form a stable S-alkylisothiouronium salt intermediate.[8] Subsequent hydrolysis of this intermediate under basic conditions (using NaOH) cleaves the C-S bond of the leaving group moiety, liberating the desired thiol (as its sodium thiolate salt). Acidification in the final step protonates the thiolate to yield the final product.
Diagram 2: Reaction mechanism for the conversion of the 8-bromo intermediate to the final thiol product.
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the dried 8-Bromo-2,6-diaminopurine (from Step 1, approx. 50 mmol) and thiourea (5.7 g, 75 mmol).
Add 200 mL of ethanol to the flask.
Heat the mixture to reflux with vigorous stirring for 6 hours. The reaction should become more homogeneous as the intermediate forms.
After refluxing, allow the mixture to cool slightly and then add a solution of sodium hydroxide (10 g, 250 mmol) in 50 mL of deionized water.
Heat the mixture back to reflux for an additional 2 hours to ensure complete hydrolysis of the isothiouronium intermediate.
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with 100 mL of deionized water. Filter the solution to remove any insoluble impurities.
Cool the clear filtrate in an ice bath and carefully acidify it to pH 5-6 by the dropwise addition of concentrated hydrochloric acid.
A pale yellow to off-white precipitate of the desired product will form. Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.
Collect the product by vacuum filtration. Wash the solid with 100 mL of cold deionized water.
Dry the final product, 2,6-Diamino-9H-purine-8-thiol, under vacuum at 60°C.
Characterization and Validation
The identity and purity of the final compound should be confirmed using standard analytical techniques:
Melting Point: Compare with literature values. Thiolated purines typically have high melting points, often decomposing above 300°C.[5][9]
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, expect to see characteristic peaks for the amino protons and the N-H protons of the purine ring. The disappearance of the C8-H proton signal from the starting material and the appearance of a thiol proton signal would confirm the reaction.
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₅H₆N₆S, Expected [M+H]⁺ = 183.04).
Summary of Key Process Parameters
Parameter
Step 1: Bromination
Step 2: Thiolation
Key Reagents
2,6-Diaminopurine, Bromine
8-Bromo-2,6-diaminopurine, Thiourea
Solvent
Glacial Acetic Acid
Ethanol, Water
Temperature
Room Temperature (<40°C)
Reflux (approx. 78-85°C)
Reaction Time
4 hours
8 hours (6h + 2h)
Stoichiometry
1.5 eq. NaOAc, 1.16 eq. Br₂
1.5 eq. Thiourea, 5 eq. NaOH
Workup
Precipitation in water
Evaporation, Acidification
Expected Yield
80-90%
70-85%
References
ResearchGate. (2025). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Retrieved from [Link]
Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed. Retrieved from [Link]
Adam, K., et al. (n.d.). Nanomechanics of Diaminopurine-Substituted DNA. PubMed Central. Retrieved from [Link]
Beaufils, D., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. PubMed Central. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-Methyl-6-mercaptopurine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]
Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. Retrieved from [Link]
Kumar, R. K., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PubMed Central. Retrieved from [Link]
Google Patents. (n.d.). Method of making 6-mercaptopurine.
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
GPAT Discussion Center. (2019). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. YouTube. Retrieved from [Link]
El-Sofany, R. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]
El-Sofany, R. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac. RSC Publishing. Retrieved from [Link]
Iovino, M., et al. (n.d.). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central. Retrieved from [Link]
El-Sofany, R. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]
Kumar, D., et al. (n.d.). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. Retrieved from [Link]
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
ChemBK. (2022). 6-Mercaptopurine. Retrieved from [Link]
Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]
Application Note: 2,6-Diamino-9H-purine-8-thiol as a Privileged Scaffold for ATP-Competitive Inhibitor Design
[1] Abstract & Core Utility 2,6-Diamino-9H-purine-8-thiol (CAS: 28128-19-0), also known as 8-mercapto-2,6-diaminopurine, serves as a high-value privileged scaffold in the design of ATP-competitive inhibitors.[1] While th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Core Utility
2,6-Diamino-9H-purine-8-thiol (CAS: 28128-19-0), also known as 8-mercapto-2,6-diaminopurine, serves as a high-value privileged scaffold in the design of ATP-competitive inhibitors.[1] While the parent compound exhibits modest biological activity, its primary application lies in its utility as a synthetic precursor for developing potent inhibitors of kinases (e.g., CDKs) and Heat Shock Protein 90 (HSP90/GRP94).[1]
The compound's utility is derived from its structural mimicry of adenine (the base of ATP) combined with a reactive thiol "handle" at the C8 position.[1] This allows researchers to rapidly generate libraries of 8-thio-substituted purines, probing the hydrophobic pockets adjacent to the ATP-binding site to optimize potency and isoform selectivity.[1]
Chemical Properties & Handling
To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required due to the oxidation susceptibility of the thiol group.[1]
Property
Specification
Molecular Formula
C₅H₆N₆S
Molecular Weight
182.21 g/mol
Solubility
Soluble in DMSO (up to 50 mM); slightly soluble in aqueous buffers at alkaline pH.[1][2]
Stability
Susceptible to oxidative dimerization (disulfide formation).[1] Store under inert gas at -20°C.
pKa
Thiol pKa ~ 7.5–8.0 (nucleophilic at physiological pH).[1]
Storage & Reconstitution Protocol
Stock Preparation: Dissolve solid compound in anhydrous DMSO to a concentration of 10–50 mM.
Anti-Oxidation: Add 1 mM DTT (Dithiothreitol) to the stock solution if downstream applications tolerate reducing agents, to prevent disulfide dimerization.[1]
Aliquot: Flash freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action: The "Hinge-Binder" Concept
The 2,6-diaminopurine core functions as a Type I ATP-competitive inhibitor .[1]
Hinge Region Binding: The N1, C2-amine, and N3/C6-amine positions form a hydrogen-bonding network with the "hinge region" of the kinase or chaperone backbone, mimicking the interactions of Adenine.[1]
The C8-Vector: The C8-thiol group projects towards the solvent-exposed region or the "back pocket" (depending on the specific protein conformation).[1]
Selectivity: By attaching hydrophobic aryl or alkyl groups to the C8-thiol, researchers can exploit unique hydrophobic sub-pockets (e.g., the hydrophobic clamp in HSP90) to achieve selectivity over other ATP-binding proteins.[1]
Diagram 1: Structural Logic of Inhibitor Design
Caption: Transformation of the 2,6-diamino-9H-purine-8-thiol scaffold into a high-affinity inhibitor by exploiting the C8-thiol vector.
Application Protocol: Synthesis of 8-Arylthio-Purine Probes
The most critical application of this compound is the synthesis of 8-arylthio-2,6-diaminopurine derivatives (e.g., for HSP90 or CDK inhibition).[1] The following protocol utilizes a copper-catalyzed Ullmann-type coupling, which is superior to standard nucleophilic substitution for unactivated aryl halides.
Reference: Based on methods for synthesizing PU-H71 and GRP94-selective ligands (Taldone et al., J. Med.[1] Chem.).[1][2][3][4][5][6][7][8][9][10]
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine CuI (19 mg, 0.1 mmol), Neocuproine (21 mg, 0.1 mmol), and the base (2.0 mmol).
Addition: Add 2,6-diamino-9H-purine-8-thiol (182 mg, 1.0 mmol) and the Aryl Iodide (1.2 mmol).
Solvation: Add anhydrous DMF (5 mL) under an argon atmosphere.
Reaction: Seal the vessel and heat to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the thiol starting material (m/z 183 [M+H]⁺).
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF and copper salts.[1]
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient 95:5 to 90:10).
Outcome: This yields an 8-arylthio-substituted purine, ready for biological evaluation.[1][10]
Once the derivative is synthesized, its affinity must be validated.[1] Because these compounds compete with ATP, a Fluorescence Polarization (FP) competition assay is the industry standard.[1]
Objective: Determine the IC₅₀ of the synthesized 8-substituted purine against a target (e.g., HSP90 or a specific Kinase) by displacing a fluorescent tracer (e.g., FITC-Geldanamycin for HSP90 or FITC-ATP for Kinases).
Materials
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 1 mM DTT.[1]
Protein: Recombinant HSP90 or Kinase (final conc.[1] ~ Kd of the tracer).
Check the compound alone for intrinsic fluorescence at 485/535 nm.[1]
References
Taldone, T., et al. (2014).[1] "Experimental and Structural Testing of the 'Hinge-Binder' Hypothesis in the Design of Hsp90 Inhibitors." Journal of Medicinal Chemistry, 57(1), 125-139.[1]
Context: Describes the use of purine scaffolds and the 8-position vector for designing GRP94/HSP90 inhibitors.
Chiosis, G., et al. (2002).[1] "A Small Molecule Mimic of the Hsp90 Peptide Binding Site." Molecular Cell, 10(5), 991-1002.[1]
Context: Foundational work establishing purine-scaffold binding modes in ATP pockets.[1]
Legraverend, M., & Grierson, D. S. (2006).[1] "The purines: potent and versatile small molecule inhibitors of kinases."[1] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1] [1]
Context: Comprehensive review of 2,6,9-trisubstituted purines and 8-substituted purines in kinase inhibition.
PubChem Compound Summary. "2,6-Diamino-9H-purine-8-thiol."[1] National Center for Biotechnology Information.[1] [1]
Context: Physical properties and CAS verification.[1]
Application Notes and Protocols for the Experimental Use of 2,6-Diamino-9H-purine-8-thiol in Breast Cancer Cell Lines
Introduction: The Rationale for Investigating a Novel Thiolated Purine Analog in Breast Cancer The landscape of breast cancer therapeutics is continually evolving, with a significant focus on the development of targeted...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating a Novel Thiolated Purine Analog in Breast Cancer
The landscape of breast cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that can overcome resistance and offer improved efficacy. Purine analogs represent a well-established class of antimetabolites that have been successfully employed in cancer chemotherapy for decades.[1][2] Their mechanism of action primarily involves the disruption of DNA and RNA synthesis, processes that are highly active in rapidly proliferating cancer cells.[3] The parent compound, 2,6-diaminopurine (DAP), has historical use in treating leukemia and is known to induce cell cycle arrest.[4] More recent research has highlighted the potential of substituted 2,6-diaminopurine derivatives in solid tumors, including breast cancer. For instance, the compound reversine, a 2,6-diamino-substituted purine, has been shown to inhibit Aurora kinases and interfere with cancer cell cycle progression, leading to G2/M phase arrest and polyploidy in MCF-7 breast cancer cells.[5][6][7][8]
This application note details the experimental evaluation of a novel derivative, 2,6-Diamino-9H-purine-8-thiol . The introduction of a thiol group at the 8-position of the purine ring is a strategic modification intended to potentially enhance the compound's therapeutic index. Thiolated purines have been investigated for their anticancer properties, with some demonstrating enhanced cytotoxicity and the ability to disrupt tumor-specific processes.[9] The thiol group may alter the molecule's solubility, membrane permeability, and target engagement, potentially leading to a unique pharmacological profile.
Herein, we provide a comprehensive guide for researchers to investigate the cytotoxic and mechanistic effects of 2,6-Diamino-9H-purine-8-thiol on breast cancer cell lines. The protocols outlined are designed to be robust and self-validating, enabling the characterization of the compound's impact on cell viability, apoptosis, and cell cycle progression. Furthermore, we will explore its potential effects on key signaling pathways frequently dysregulated in breast cancer, such as the PI3K/Akt pathway.
Materials and Reagents
Cell Lines and Culture Media
Human breast adenocarcinoma cell line: MCF-7 (ER-positive)
Human breast adenocarcinoma cell line: MDA-MB-231 (triple-negative)
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Workflow
Caption: Overall experimental workflow for characterizing the anticancer effects of 2,6-Diamino-9H-purine-8-thiol.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of 2,6-Diamino-9H-purine-8-thiol on breast cancer cells by measuring the metabolic activity of viable cells.[12][13]
Cell Seeding:
Harvest MCF-7 and MDA-MB-231 cells during their logarithmic growth phase.
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of 2,6-Diamino-9H-purine-8-thiol in serum-free medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
Incubate the plate for 48 hours at 37°C and 5% CO₂.
MTT Incubation and Formazan Solubilization:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][14]
Cell Treatment:
Seed MCF-7 and MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with 2,6-Diamino-9H-purine-8-thiol at concentrations determined from the MTT assay (e.g., IC₅₀ and 2x IC₅₀) for 24 hours. Include a vehicle-treated control.
Cell Harvesting and Staining:
Collect both adherent and floating cells. For adherent cells, use Accutase or a gentle cell scraper to detach them.
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples immediately using a flow cytometer.
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[17][18][19]
Cell Preparation and Fixation:
Seed and treat cells as described in Protocol 2.
Harvest the cells and wash them with PBS.
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[20]
Incubate the cells at 4°C for at least 30 minutes (or up to 2 weeks).[20]
Staining:
Centrifuge the fixed cells and discard the ethanol.
Wash the cells twice with PBS.
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
Incubate for 30 minutes at room temperature in the dark.
Data Acquisition and Analysis:
Analyze the stained cells by flow cytometry.
Use appropriate software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol investigates the effect of 2,6-Diamino-9H-purine-8-thiol on the expression and phosphorylation status of proteins in the PI3K/Akt pathway and the tumor suppressor p53.
Protein Extraction and Quantification:
Treat cells in 6-well plates with the compound as described previously.
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE and Immunoblotting:
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p53) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using an ECL substrate and an imaging system.
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Data Presentation and Interpretation
Table 1: Cytotoxicity of 2,6-Diamino-9H-purine-8-thiol on Breast Cancer Cell Lines (Hypothetical Data)
Cell Line
IC₅₀ (µM) after 48h exposure
MCF-7
15.2 ± 2.1
MDA-MB-231
28.5 ± 3.5
This table provides a clear, at-a-glance summary of the compound's potency in the tested cell lines.
Table 2: Effect of 2,6-Diamino-9H-purine-8-thiol on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)
Treatment (24h)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle Control
65.3 ± 4.2
20.1 ± 2.5
14.6 ± 1.8
15 µM Compound
30.7 ± 3.1
15.5 ± 2.0
53.8 ± 5.5
This table quantifies the cell cycle arrest observed upon compound treatment.
Visualization of Potential Mechanisms
Caption: Proposed mechanism of action of 2,6-Diamino-9H-purine-8-thiol in breast cancer cells.
Discussion of Expected Results
Based on the literature for related purine analogs, it is hypothesized that 2,6-Diamino-9H-purine-8-thiol will exhibit dose-dependent cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cell lines. The IC₅₀ values will quantify the compound's potency. It is plausible that the ER-positive MCF-7 cells may show greater sensitivity, although this will be determined experimentally.
The Annexin V/PI staining is expected to reveal an increase in the apoptotic cell population following treatment, confirming that the observed cytotoxicity is, at least in part, due to the induction of programmed cell death.
The cell cycle analysis is anticipated to show an accumulation of cells in the G2/M phase, similar to the effects of other 2,6-diamino-substituted purines.[5][6][7][8] This would suggest that the compound interferes with mitotic progression.
Western blot analysis will provide mechanistic insights. A decrease in the phosphorylation of Akt at Ser473 would indicate an inhibitory effect on the PI3K/Akt signaling pathway, a key driver of cell survival and proliferation in many cancers.[21][22] An increase in the expression of the tumor suppressor p53 could be another mechanism through which the compound exerts its anti-cancer effects, as p53 is a critical regulator of the cell cycle and apoptosis.
Conclusion
This application note provides a comprehensive framework for the initial in vitro evaluation of 2,6-Diamino-9H-purine-8-thiol as a potential therapeutic agent for breast cancer. The detailed protocols and expected outcomes serve as a guide for researchers to systematically characterize the compound's biological activity. The modular nature of the experimental design allows for further investigation into other relevant signaling pathways and for expansion into more complex in vitro and in vivo models. The insights gained from these studies will be crucial in determining the future translational potential of this novel purine analog.
References
2,6-Diaminopurine - Wikipedia. Available from: [Link]
Bosco, B., Defant, A., Messina, A., Incitti, T., Sighel, D., Bozza, A., Ciribilli, Y., Inga, A., Casarosa, S., & Mancini, I. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. Available from: [Link]
Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - NIH. (2022). Available from: [Link]
Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC. (n.d.). Available from: [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Available from: [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Available from: [Link]
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Available from: [Link]
Cell Cycle Analysis. (n.d.). Available from: [Link]
AKT/PI3K Signaling Pathway | Rockland. (n.d.). Available from: [Link]
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025). Available from: [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC - NIH. (2018). Available from: [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PubMed. (2018). Available from: [Link]
(PDF) Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - ResearchGate. (2025). Available from: [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - MDPI. (2018). Available from: [Link]
Method for Evaluating the Cytotoxicity of 2,6-Diamino-9H-purine-8-thiol: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential and Toxicological Profile of a Novel Purine Analog 2,6-Diamino-9H-purine-8-thiol is a synthetic purine analog with a chemical structure that suggests potential interactio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential and Toxicological Profile of a Novel Purine Analog
2,6-Diamino-9H-purine-8-thiol is a synthetic purine analog with a chemical structure that suggests potential interactions with fundamental cellular processes. Its similarity to naturally occurring purines and clinically utilized thiopurine drugs, such as 6-mercaptopurine and 6-thioguanine, indicates a likelihood of antimetabolite activity.[1][2] Such compounds often exert their effects by interfering with nucleic acid synthesis and cellular metabolism, making them prime candidates for development as anticancer or immunosuppressive agents.[2][3] However, this same mechanism of action can also lead to significant cytotoxicity in healthy cells, necessitating a thorough and multi-faceted evaluation of its toxicological profile.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxicity of 2,6-Diamino-9H-purine-8-thiol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our approach is tiered, beginning with robust, broad-spectrum cytotoxicity assays to establish a baseline of activity, followed by more nuanced investigations into the specific mechanisms of cell death, such as apoptosis and the induction of oxidative stress.
Pre-analytical Considerations: Ensuring Robust and Reproducible Data
Before embarking on cytotoxicity testing, careful consideration must be given to the physicochemical properties of 2,6-Diamino-9H-purine-8-thiol and the selection of an appropriate in vitro model system.
Compound Solubility and Stock Solution Preparation
The limited aqueous solubility of many purine analogs necessitates the use of an organic solvent for the preparation of a concentrated stock solution.[4] Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most cell culture systems at low final concentrations.
Protocol for Stock Solution Preparation:
Initial Solubilization: Accurately weigh a precise amount of 2,6-Diamino-9H-purine-8-thiol and dissolve it in a minimal volume of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to facilitate dissolution.[5][6]
Working Dilutions: Prepare serial dilutions of the stock solution in DMSO. This is a critical step for generating a dose-response curve and should be performed with precision.[6]
Final Dilution in Culture Medium: The final dilution into the cell culture medium should be performed immediately before addition to the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically between 0.1% and 0.5%, as higher concentrations can induce cytotoxicity independent of the test compound.[5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Storage and Stability: Thiopurine analogs can be unstable in aqueous solutions.[7][8] Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -70°C to minimize degradation.[7][8] Avoid repeated freeze-thaw cycles.
Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic context of the compound. For general cytotoxicity screening, a panel of well-characterized cancer cell lines from different tissue origins is recommended (e.g., lung, breast, ovarian, pancreatic, and colorectal carcinomas, as well as leukemias and lymphomas).[9] It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess for selective cytotoxicity.[10]
Tier 1: Primary Cytotoxicity Screening
The initial assessment of cytotoxicity should employ assays that measure distinct cellular parameters. This approach provides a more comprehensive picture of the compound's effect and helps to identify potential assay-specific artifacts. We recommend the concurrent use of the MTT, LDH, and Neutral Red assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.
Protocol for MTT Assay:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.
Compound Treatment: Treat the cells with a range of concentrations of 2,6-Diamino-9H-purine-8-thiol (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol for LDH Assay:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
Neutral Red Uptake Assay: Evaluating Lysosomal Integrity
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Protocol for Neutral Red Uptake Assay:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
Dye Incubation: After the treatment period, replace the treatment medium with a medium containing Neutral Red and incubate for 2-3 hours at 37°C.
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
Dye Extraction: Add a destain solution (e.g., an acidified ethanol solution) to each well to extract the dye from the lysosomes.
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
Data Presentation: Tier 1 Screening
The results from the primary cytotoxicity screening should be summarized in a table to facilitate comparison between the different assays. The data should be presented as the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability, metabolic activity).
Cell Line
Assay
Exposure Time (hours)
IC50 (µM)
HepG2
MTT
48
Value
LDH
48
Value
Neutral Red
48
Value
A549
MTT
48
Value
LDH
48
Value
Neutral Red
48
Value
Fibroblast
MTT
48
Value
LDH
48
Value
Neutral Red
48
Value
Note: The IC50 values in this table are placeholders and should be replaced with experimental data.
Experimental Workflow for Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening of 2,6-Diamino-9H-purine-8-thiol.
Tier 2: Mechanistic Investigation of Cytotoxicity
Once the cytotoxic potential of 2,6-Diamino-9H-purine-8-thiol has been established, the next step is to investigate the underlying mechanisms of cell death. Based on the known activities of related thiopurine compounds, two key pathways to investigate are the induction of apoptosis and the generation of reactive oxygen species (ROS).
Apoptosis Detection: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a highly regulated process that is often initiated by anticancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.
Protocol for Caspase-3/7 Activity Assay:
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with 2,6-Diamino-9H-purine-8-thiol at concentrations around the predetermined IC50 value for various time points (e.g., 6, 12, 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well. These substrates typically contain the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a signal-generating molecule.[12][13]
Signal Measurement: After a short incubation period, measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of activated caspase-3 and -7.
Reactive Oxygen Species (ROS) Detection: DCFDA Assay
Many cytotoxic compounds induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS.
Protocol for DCFDA Assay:
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with 2,6-Diamino-9H-purine-8-thiol at concentrations around the IC50 value for various time points. Include a known ROS inducer (e.g., hydrogen peroxide) as a positive control.
Probe Loading: After treatment, load the cells with DCFDA by incubating them in a medium containing the probe. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer.[14]
Hypothesized Signaling Pathway of 2,6-Diamino-9H-purine-8-thiol Cytotoxicity
Caption: Hypothesized mechanism of 2,6-Diamino-9H-purine-8-thiol-induced cytotoxicity.
Data Analysis and Interpretation
Calculating the IC50 Value
The IC50 value is typically determined by performing a non-linear regression analysis of the dose-response data. The percentage of inhibition is plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve.[16][17]
Interpreting the Results
A comprehensive evaluation of the cytotoxicity of 2,6-Diamino-9H-purine-8-thiol requires a careful comparison of the results from the different assays.
Discrepancies between assays: Differences in IC50 values between the MTT, LDH, and Neutral Red assays can provide insights into the mechanism of action. For example, a compound that primarily affects mitochondrial function may show a lower IC50 in the MTT assay compared to the LDH assay.[18][19]
Time-dependent effects: Evaluating cytotoxicity at multiple time points can reveal whether the compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death).
Mechanistic insights: A significant increase in caspase-3/7 activity would strongly suggest that the compound induces apoptosis. Similarly, an increase in ROS production would indicate that oxidative stress plays a role in the observed cytotoxicity.
Conclusion
The methodologies outlined in this guide provide a robust and comprehensive framework for the in vitro evaluation of the cytotoxicity of 2,6-Diamino-9H-purine-8-thiol. By employing a tiered approach that combines broad-spectrum cytotoxicity screening with mechanistic assays, researchers can gain a detailed understanding of the compound's toxicological profile. This information is critical for making informed decisions regarding the further development of this and other novel purine analogs as potential therapeutic agents.
References
Gusella, J. F., & Housman, D. (1976). Induction of Erythroid Differentiation in Vitro by Purines and Purine Analogues. Cell, 8(2), 263-269.
Plunkett, W., & Saunders, P. P. (2001). Purine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
Lisi, M., et al. (2022).
Lee, D., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
Lee, D., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
Singh, S. (2023, May 6). What cell line should I choose for citotoxicity assays?
Wang, T., & Tadi, P. (2023). 6-Thiopurine. In StatPearls.
Mezencev, R. (2015, January 20). What is the different between neutral red and MTT assay?
Sharma, R. K., et al. (2018). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 8(12), e2887.
Krayushkina, E. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 17(1), 87-93.
Rohban, M. H., et al. (2017). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 12(3), 645-653.
Lee, D., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
Papakyriakou, A., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 7(5), 4509-4523.
Lee, D., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
Rohe, A. (2014, July 31). How to enhance drug solubility for in vitro assays?
AAT Bioquest. (n.d.).
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Journal of the Faculty of Pharmacy of Ankara University, 42(1), 25-40.
BPS Bioscience Inc. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
Zhang, X., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 19(6), 1676-1686.
Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual.
Al-Sanea, M. M., & Abdel-Aziz, A. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
da Silva, C. F., et al. (2022). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules, 27(13), 4235.
Luminex Corpor
Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177.
de Oliveira, A. C. L., et al. (2023). A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. Metabolites, 13(7), 834.
Georgiev, A. G., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 10-18.
Kalyanaraman, B., et al. (2021).
Oglesbee, M. (n.d.).
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
VCU/VCUHS. (2022, July 15).
The Assay Depot. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube.
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
Casey, A., et al. (2007). Particle-induced artifacts in the MTT and LDH viability assays.
Lisi, M., et al. (2022, March 31).
Bio-Rad Laboratories, Inc. (2021, November 1). Making stock solutions - how and why [Video]. YouTube.
Kapadiya, K. H., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic chemistry, 151, 107841.
Mao, H., et al. (2008). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Chemical research in toxicology, 21(11), 2164-2170.
ResearchGate. (n.d.). In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero cells.
van der Wouden, P. A., et al. (2018). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 10(3), 118.
Application Note: Analytical Strategies for the Quantitation of 2,6-Diamino-9H-purine-8-thiol
Abstract & Scope 2,6-Diamino-9H-purine-8-thiol (CAS 462066-71-3), also known as 8-mercapto-2,6-diaminopurine, acts as a critical intermediate in nucleobase drug synthesis and a functional ligand for self-assembled monola...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
2,6-Diamino-9H-purine-8-thiol (CAS 462066-71-3), also known as 8-mercapto-2,6-diaminopurine, acts as a critical intermediate in nucleobase drug synthesis and a functional ligand for self-assembled monolayers (SAMs) in biosensor fabrication. Unlike its clinical analogs (6-Mercaptopurine, 6-Thioguanine), standard pharmacopeial methods for this specific isomer are limited.
This guide provides three distinct analytical workflows. Method A (HPLC-UV) is designed for bulk purity and concentration analysis. Method B (LC-MS/MS) offers trace-level quantification in complex matrices. Method C (Electrochemical) focuses on active surface concentration for sensor applications.
Chemical Properties & Handling (Expertise & Experience)
The Thiol Paradox: The primary challenge in quantifying 2,6-Diamino-9H-purine-8-thiol is the high reactivity of the sulfhydryl (-SH) group at the C8 position. In solution, particularly at neutral or basic pH, the molecule rapidly oxidizes to form a disulfide dimer.
Solubility: Poor in neutral water. Soluble in DMSO, 0.1 M NaOH, or acidic methanol.
Stability Insight: Standard solutions must contain a reducing agent (DTT or TCEP) to keep the analyte in its monomeric thiol form. Without this, HPLC peaks will split into "thiol" (monomer) and "disulfide" (dimer) populations, rendering quantification impossible.
Basicity: With two amino groups (C2, C6), this molecule is significantly more basic than 6-Mercaptopurine. It will exhibit strong retention on cation-exchange phases but may tail on standard C18 columns due to silanol interactions.
Rationale: This method utilizes a "Polar-Embedded" C18 column to prevent peak tailing caused by the basic amino groups, combined with an acidic mobile phase to suppress ionization of the thiol (pKa ~7-8), ensuring sharp peak shape.
Reagents & Equipment
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP (4.6 x 150 mm, 5 µm).
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
Mobile Phase B: Acetonitrile (HPLC Grade).
Reducing Agent: Dithiothreitol (DTT) or TCEP-HCl.
Standard Preparation Protocol
Stock Solution: Dissolve 10 mg of 2,6-Diamino-9H-purine-8-thiol in 10 mL of DMSO (Conc: 1 mg/mL).
Stabilization: Add DTT to a final concentration of 5 mM to prevent dimerization.
Working Standard: Dilute Stock 1:100 into Mobile Phase A for a 10 µg/mL injection standard.
Rationale: For biological matrices or trace impurity analysis, UV detection lacks specificity. We utilize Positive Electrospray Ionization (ESI+). The two amino groups facilitate strong protonation
.
Mass Spectrometry Parameters
Ionization: ESI Positive Mode.
Precursor Ion: m/z 183.05
.
Product Ions (MRM):
Quantifier: 183.05
166.0 (Loss of ).
Qualifier: 183.05
134.0 (Ring fragmentation).
Protocol Workflow Diagram
This diagram illustrates the critical "Reduction Step" required before injection to ensure total thiol quantification.
Caption: Workflow emphasizing the mandatory reduction step to convert disulfide dimers back to the monomeric thiol form prior to analysis.
Rationale: 2,6-Diamino-9H-purine-8-thiol is often used to modify gold electrodes. Electrochemical quantification (Voltammetry) is superior for characterizing surface coverage or concentration in high-salt buffers where LC-MS is suppressed.
Technique: Differential Pulse Voltammetry (DPV)
Thiols exhibit catalytic oxidation on carbon or gold electrodes.
Working Electrode: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNT) to enhance sensitivity.
Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.
Scan Range: +0.2 V to +1.0 V vs. Ag/AgCl.
Oxidation Potential: Peak expected approx +0.75 V (attributable to -SH oxidation).
Mechanistic Diagram: Thiol Oxidation
Understanding the redox behavior is vital for troubleshooting electrochemical data.
Caption: Redox cycle showing the oxidation of the thiol to a radical and subsequent dimerization. TCEP reverses this for quantitation.
To ensure the protocol is "Self-Validating," perform the "Shift Test" during method development:
The Shift Test: Inject your sample without reducing agent, then inject with reducing agent (DTT/TCEP).
Result: If the peak area of the monomer increases and a later-eluting peak (dimer) disappears after adding DTT, your method is valid and confirming the presence of oxidative instability.
Linearity: Target
over the range of 0.1 µg/mL to 50 µg/mL.
Carryover: Due to the "sticky" nature of thiols on metallic HPLC parts, inject a blank (100% MeOH) after high-concentration standards.
References
Oliveira, B. M., et al. (2004).[1] "An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells." Brazilian Journal of Medical and Biological Research. Link
Hawwa, A. F., et al. (2009). "Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link
BenchChem. (2024). "Technical Data: 2,6-Diamino-9H-purine-8-thiol (CAS 462066-71-3)."[2][3] Chemical Substance Database. Link
Karimi-Maleh, H., et al. (2016). "Electrochemical sensing platform for simultaneous detection of 6-mercaptopurine and 6-thioguanine."[4] Measurement. Link
Mao-Guo, L., et al. (2005).[5] "Electrochemical determination of 6-mercaptopurine at silver microdisk electrodes." Annali di Chimica. Link
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2,6-Diamino-9H-purine-8-thiol
Introduction: Unveiling the Cellular Impact of a Novel Purine Analog 2,6-Diamino-9H-purine-8-thiol is a synthetic purine analog, a class of compounds known for their significant biological activities. Purine analogs mimi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Cellular Impact of a Novel Purine Analog
2,6-Diamino-9H-purine-8-thiol is a synthetic purine analog, a class of compounds known for their significant biological activities. Purine analogs mimic naturally occurring purines, thereby interfering with essential cellular processes such as DNA and RNA synthesis.[1][2] This interference can lead to various cellular outcomes, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making them a subject of intense research in drug development, particularly in oncology.[1][3][4] Several 2,6-diamino-substituted purine derivatives have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis.[5][6] Given the structural characteristics of 2,6-Diamino-9H-purine-8-thiol, it is hypothesized to exert similar cytotoxic effects. Furthermore, the thiol group at the 8-position suggests a potential role in modulating cellular redox states and inducing oxidative stress.
Flow cytometry is a powerful and high-throughput technology that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[7][8] This makes it an indispensable tool for elucidating the precise cellular responses to treatment with chemical compounds like 2,6-Diamino-9H-purine-8-thiol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze cells treated with this compound. We will delve into detailed protocols for assessing apoptosis, cell cycle progression, and oxidative stress, underpinned by the scientific rationale for each experimental step.
I. Foundational Knowledge: Experimental Design and Controls
A robust experimental design is paramount for obtaining reliable and reproducible data. When investigating the effects of 2,6-Diamino-9H-purine-8-thiol, several key factors must be considered.
Cell Line Selection: The choice of cell line will significantly influence the experimental outcome. It is advisable to use well-characterized cell lines relevant to the research question (e.g., cancer cell lines for oncology studies). Consider using a panel of cell lines with varying genetic backgrounds (e.g., p53 wild-type vs. mutant) to investigate potential differential sensitivities.
Dose-Response and Time-Course Studies: To fully characterize the biological activity of 2,6-Diamino-9H-purine-8-thiol, it is essential to perform both dose-response and time-course experiments. A preliminary cytotoxicity assay, such as the MTT assay, can be used to determine an effective concentration range for subsequent flow cytometry experiments. Time-course studies will reveal the kinetics of the cellular response.
Essential Controls for Validated Results:
Untreated Control: Cells cultured in media alone to establish baseline cellular parameters.
Vehicle Control: Cells treated with the same solvent used to dissolve 2,6-Diamino-9H-purine-8-thiol (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any effects of the solvent itself.
Positive Controls: For each assay, a known inducer of the specific cellular response should be included. This validates the assay's performance. For example, Etoposide can be used as a positive control for apoptosis induction.
Table 1: Recommended Controls for Flow Cytometry Assays
Assay
Negative Control
Vehicle Control
Positive Control
Apoptosis
Untreated Cells
Vehicle-Treated Cells
Etoposide or Staurosporine
Cell Cycle
Untreated Cells
Vehicle-Treated Cells
Nocodazole (G2/M arrest)
Oxidative Stress
Untreated Cells
Vehicle-Treated Cells
Hydrogen Peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP)
II. Protocol Suite: Step-by-Step Methodologies
A. Analysis of Apoptosis Induction by Annexin V and Propidium Iodide (PI) Staining
Scientific Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Workflow:
Caption: Workflow for Apoptosis Analysis.
Detailed Protocol:
Cell Seeding and Treatment:
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
Allow cells to adhere overnight.
Treat cells with varying concentrations of 2,6-Diamino-9H-purine-8-thiol and the appropriate controls for the desired time period.
Cell Harvesting:
For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells).
Wash the adherent cells once with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
Combine the detached cells with the collected culture medium.
For suspension cells, simply collect the cell suspension.
Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining:
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer within one hour of staining.
Use a 488 nm laser for excitation and collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
Set up compensation to correct for spectral overlap between the FITC and PI channels.
Acquire at least 10,000 events per sample.
Data Interpretation:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Principle: The cell cycle is divided into distinct phases: G0/G1 (diploid DNA content, 2N), S (DNA synthesis, between 2N and 4N), and G2/M (tetraploid DNA content, 4N). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[9] By staining fixed and permeabilized cells with PI, one can generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[9] Treatment with a compound like 2,6-Diamino-9H-purine-8-thiol may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis.
Detailed Protocol:
Cell Seeding and Treatment:
Follow the same procedure as for the apoptosis assay.
Cell Harvesting and Fixation:
Harvest approximately 1 x 10⁶ cells per sample.
Wash the cells once with PBS.
Resuspend the cell pellet in 500 µL of PBS.
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
Incubate the cells at -20°C for at least 2 hours (or overnight).
Staining:
Centrifuge the fixed cells at 500 x g for 5 minutes.
Discard the ethanol and wash the cell pellet once with PBS.
Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade any double-stranded RNA that PI might also bind to.[10]
Incubate for 30 minutes at 37°C in the dark.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer using a 488 nm or 561 nm laser for excitation.
Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar channel).
Acquire the data using a linear scale for the DNA content histogram.
Acquire at least 20,000 events per sample.
Data Interpretation:
A DNA content histogram will be generated. The first peak represents cells in the G0/G1 phase, the valley represents cells in the S phase, and the second peak represents cells in the G2/M phase.
Specialized cell cycle analysis software (e.g., ModFit LT™, FlowJo™) can be used to deconvolute the histogram and accurately quantify the percentage of cells in each phase. An increase in the percentage of cells in a particular phase compared to the control suggests a cell cycle arrest at that point.
C. Measurement of Intracellular Reactive Oxygen Species (ROS)
Scientific Principle: Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[10][11] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeant, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The intensity of DCF fluorescence is proportional to the amount of intracellular ROS.
Experimental Workflow:
Caption: Workflow for ROS Detection.
Detailed Protocol:
Cell Seeding and Treatment:
Seed cells in a 6-well plate.
Treat cells with 2,6-Diamino-9H-purine-8-thiol and controls. A positive control of H₂O₂ (e.g., 100 µM for 30-60 minutes) should be included.
Staining:
After the treatment period, add DCFDA to the culture medium to a final concentration of 5-10 µM.
Incubate the cells for 30 minutes at 37°C in the dark.
Cell Harvesting and Analysis:
Harvest the cells as described in the apoptosis protocol.
Wash the cells once with PBS.
Resuspend the cells in PBS for immediate analysis.
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collect the DCF fluorescence in the FL1 channel.
Acquire at least 10,000 events per sample.
Data Interpretation:
An increase in the mean fluorescence intensity (MFI) of the DCF signal in treated cells compared to the vehicle control indicates an increase in intracellular ROS levels. The data is typically presented as a histogram overlay or a bar graph of the MFI.
III. Data Presentation and Interpretation
For clear and concise presentation of quantitative flow cytometry data, tables are highly recommended.
Table 2: Example Data Summary for Apoptosis Analysis
Treatment
Concentration (µM)
% Live Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Untreated
-
95.2 ± 2.1
2.5 ± 0.8
2.3 ± 0.5
Vehicle (DMSO)
0.1%
94.8 ± 1.9
2.9 ± 0.6
2.3 ± 0.7
2,6-DAP-8-T
10
75.6 ± 3.5
15.1 ± 2.2
9.3 ± 1.8
2,6-DAP-8-T
50
40.1 ± 4.2
35.8 ± 3.1
24.1 ± 2.9
Etoposide
20
35.5 ± 3.8
40.2 ± 4.5
24.3 ± 3.3
Data are presented as mean ± standard deviation (n=3).
Table 3: Example Data Summary for Cell Cycle Analysis
Treatment
Concentration (µM)
% G0/G1 Phase
% S Phase
% G2/M Phase
Untreated
-
60.5 ± 2.8
25.1 ± 1.5
14.4 ± 1.1
Vehicle (DMSO)
0.1%
59.8 ± 3.1
26.0 ± 1.8
14.2 ± 1.3
2,6-DAP-8-T
10
55.2 ± 2.5
20.5 ± 2.0
24.3 ± 1.9
2,6-DAP-8-T
50
25.7 ± 3.3
15.3 ± 2.4
59.0 ± 4.1
Nocodazole
0.1
10.2 ± 1.5
8.5 ± 1.1
81.3 ± 3.7
Data are presented as mean ± standard deviation (n=3).
Table 4: Example Data Summary for ROS Analysis
Treatment
Concentration (µM)
Mean Fluorescence Intensity (MFI)
Fold Change vs. Vehicle
Untreated
-
1500 ± 120
0.98
Vehicle (DMSO)
0.1%
1530 ± 150
1.00
2,6-DAP-8-T
10
2800 ± 210
1.83
2,6-DAP-8-T
50
5500 ± 450
3.59
H₂O₂
100
8900 ± 600
5.82
Data are presented as mean ± standard deviation (n=3).
IV. Mechanistic Insights and Signaling Pathways
The observed effects of 2,6-Diamino-9H-purine-8-thiol on apoptosis and the cell cycle are likely mediated by complex intracellular signaling pathways. Purine analogs can be incorporated into DNA and RNA, leading to DNA damage and replication stress. This can trigger signaling cascades that culminate in cell cycle arrest and apoptosis.
Potential Signaling Pathway:
Caption: Putative Signaling Pathway.
This diagram illustrates a plausible mechanism where 2,6-Diamino-9H-purine-8-thiol induces DNA damage, leading to the activation of the ATM/ATR and p53 pathways. This can result in p21-mediated inhibition of CDK/Cyclin complexes, causing a G2/M cell cycle arrest.[12] Concurrently, p53 can activate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial-mediated apoptosis. The compound may also directly or indirectly increase ROS levels, which can further contribute to DNA damage and mitochondrial dysfunction.
V. Conclusion and Future Directions
These application notes provide a robust framework for utilizing flow cytometry to dissect the cellular effects of 2,6-Diamino-9H-purine-8-thiol. The detailed protocols for analyzing apoptosis, cell cycle, and oxidative stress will enable researchers to generate high-quality, quantitative data. The insights gained from these studies will be crucial for understanding the mechanism of action of this novel purine analog and for evaluating its potential as a therapeutic agent.
Future studies could expand on these findings by using multiparametric flow cytometry to simultaneously analyze several of these parameters in the same cell. Additionally, sorting cell populations based on their cell cycle phase or apoptotic state, followed by downstream molecular analyses (e.g., proteomics, transcriptomics), could provide deeper mechanistic insights into the cellular response to 2,6-Diamino-9H-purine-8-thiol.
References
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2016). Molecules. [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). Molecules. [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). PubMed. [Link]
The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. (2006). Journal of Cellular Physiology. [Link]
2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. (2014). Bioorganic & Medicinal Chemistry. [Link]
Rotenone-induced G2/M cell cycle arrest and apoptosis in a human B lymphoma cell line PW. (2004). Toxicology and Applied Pharmacology. [Link]
Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence. (2022). International Journal of Molecular Sciences. [Link]
Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
Resveratrol increases rate of apoptosis caused by purine analogues in malignant lymphocytes of chronic lymphocytic leukemia. (2016). Oncology Letters. [Link]
Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. (2023). Antioxidants. [Link]
Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2023). International Journal of Molecular Sciences. [Link]
Flow cytometry-based apoptosis detection. (2012). Methods in Molecular Biology. [Link]
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2022). International Journal of Molecular Sciences. [Link]
Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. (2010). Bioorganic & Medicinal Chemistry. [Link]
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). ResearchGate. [Link]
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). RSC Advances. [Link]
Induction of apoptosis and inhibition of signalling pathways by alkylated purines. (1999). Mutagenesis. [Link]
Characterization of Cell Cycle Arrest and Progression by Flow Cytometry. (2006). Journal of Animal and Veterinary Advances. [Link]
Flow Cytometric Detection of Reactive Oxygen Species. (2016). Bio-protocol. [Link]
Induced cell cycle arrest at G2/M phase. (2018). ResearchGate. [Link]
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Molecules. [Link]
Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. (2022). Antioxidants. [Link]
Analysis of cell cycle by flow cytometry. (2000). Current Issues in Molecular Biology. [Link]
Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. (2023). Preprints.org. [Link]
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. [Link]
Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. (2015). eLife. [Link]
Cytoxicity of [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic acid, an agent known to reduce brain edema. (1996). Biomedicine & Pharmacotherapy. [Link]
Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. (2015). Organic & Biomolecular Chemistry. [Link]
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
Parkin induces G2/M cell cycle arrest in TNF-α-treated HeLa cells. (2015). Biochemical and Biophysical Research Communications. [Link]
Purine-Metabolising Enzymes and Apoptosis in Cancer. (2017). Cancers. [Link]
Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo. [Link]
Propentofylline Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem. (2023). Antioxidants. [Link]
Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. [Link]
Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (2025). ResearchGate. [Link]
Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence. (2022). PubMed. [Link]
Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (2021). Frontiers in Pharmacology. [Link]
Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. (2015). PLOS ONE. [Link]
2,6-Diamino-9H-purine-8-thiol (also known as 8-mercapto-2,6-diaminopurine or 8-thio-2,6-DAP) is a bifunctional purine derivative critical to two distinct streams of Colorectal Cancer (CRC) research: early diagnostic sensing and targeted therapeutic synthesis .
Its utility stems from its unique chemical topology:
The C8-Thiol Group (-SH): Acts as a high-affinity "anchor" for gold (Au) surfaces, enabling the formation of Self-Assembled Monolayers (SAMs) for electrochemical biosensors.
The 2,6-Diamino Motif: Mimics the hydrogen-bonding face of Adenine/Guanine but with altered electronic properties, making it an ideal scaffold for developing inhibitors of Aurora Kinases and Cyclin-Dependent Kinases (CDKs) , which are often upregulated in CRC cell lines (e.g., HCT116, HT-29).
This guide provides validated protocols for utilizing this molecule in fabricating KRAS-detecting biosensors and synthesizing S-functionalized anti-proliferative agents.
Objective: Fabricate an electrochemical impedance spectroscopy (EIS) sensor for detecting the KRAS G12D mutation (a hallmark of CRC) using 2,6-Diamino-9H-purine-8-thiol as a surface-passivating anchor.
The Rationale
In CRC diagnostics, "fouling" of sensor surfaces by non-specific protein binding reduces sensitivity. 2,6-Diamino-9H-purine-8-thiol forms a dense, conductive monolayer on gold electrodes. Its purine ring facilitates electron transfer while the amino groups provide spacing to prevent steric hindrance of the DNA capture probe.
Experimental Protocol: Sensor Assembly
Materials:
Polycrystalline Gold Disk Electrodes (2 mm diameter).
Target Molecule: 2,6-Diamino-9H-purine-8-thiol (reconstituted in DMSO/Ethanol).
Capture Probe: Thiolated DNA oligonucleotide complementary to KRAS G12D.
Blocking Agent: 6-Mercapto-1-hexanol (MCH).
Electrolyte: 5 mM [Fe(CN)6]3-/4- in PBS.
Workflow:
Electrode Polishing:
Polish gold electrodes with 0.05 µm alumina slurry on microcloth pads for 5 minutes.
Sonicate in ethanol and ultrapure water (1:1) for 3 minutes to remove debris.
Validation Step: Perform Cyclic Voltammetry (CV) in 0.5 M H2SO4. A clean electrode must show a distinct gold reduction peak at +0.9 V vs. Ag/AgCl.
Thiol Reduction (Critical):
The 8-thiol compound often dimerizes (disulfide formation).
Incubate 10 mM stock solution with TCEP (Tris(2-carboxyethyl)phosphine) at a 1:1 molar ratio for 30 minutes prior to use.
Mixed Monolayer Formation:
Prepare a solution containing 1 µM Thiolated KRAS Probe and 100 µM 2,6-Diamino-9H-purine-8-thiol in immobilization buffer (10 mM Tris-HCl, 1 M NaCl, 1 mM MgCl2).
Incubate the clean gold electrode in this solution for 16 hours at 4°C in a humidity chamber.
Mechanism:[2][3][4] The 2,6-diamino-8-thiol fills the gaps between DNA probes, orienting them upright for optimal hybridization.
Backfilling:
Rinse electrode with water. Incubate in 1 mM MCH for 1 hour to passivate any remaining pinholes.
Target Hybridization & Detection:
Incubate sensor with CRC patient serum extract (or synthetic target) for 60 mins.
Objective: Synthesize S-substituted derivatives of 2,6-diamino-9H-purine-8-thiol to inhibit Aurora Kinase B in HCT116 CRC cells.
The Rationale
The "2,6-diamino" motif is structurally homologous to Reversine , a known molecule that induces dedifferentiation and cell cycle arrest.[6] By alkylating the 8-thiol position, researchers can create a library of compounds that target the ATP-binding pocket of kinases overexpressed in metastatic colon cancer.
Experimental Protocol: Synthesis & Screening
Step 1: S-Alkylation (Thioether Formation)
Reactants: Dissolve 2,6-Diamino-9H-purine-8-thiol (1 eq) in anhydrous DMF.
Step 2: In Vitro Cytotoxicity Assay (HCT116 Cells)
Seeding: Plate HCT116 cells (5,000 cells/well) in 96-well plates.
Treatment: Treat with synthesized derivatives (0.1 µM to 100 µM) for 48 hours.
Readout: MTT Assay. Measure absorbance at 570 nm.
Control: Compare against 5-Fluorouracil (Standard CRC care).
Pathway Visualization
Figure 1: Synthesis and Pharmacological Action of 8-Thiol Purine Derivatives in CRC.
Visualizing the Biosensor Architecture
To ensure the reproducibility of the diagnostic application, the surface chemistry must be understood visually.
Figure 2: Architecture of the CRC Biosensor. The 8-thiol derivative acts as a critical spacer to orient the DNA probe.
References
Vertex Pharmaceuticals. (2020). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis.[8] National Institutes of Health. Link
Taniguchi, Y., et al. (2014). 2,6-diaminopurine nucleoside derivative... for recognition of 8-oxo-dG in DNA.[9][10] Bioorganic & Medicinal Chemistry.[2][11] Link
Dell'Aversana, C., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells.[12] PMC.[3] Link
Frelon, S., et al. (2000). Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard.[10] Chemical Research in Toxicology. Link
Szabla, R., et al. (2021).[3] 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions.[3] Nature Communications. Link
Application Notes and Protocols for the Development of 2,6-Diamino-9H-purine-8-thiol Derivatives
Abstract The 2,6-diaminopurine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiol group at the C8-position offers a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2,6-diaminopurine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiol group at the C8-position offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) through the development of diverse chemical libraries. This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and biological evaluation of novel derivatives based on the 2,6-Diamino-9H-purine-8-thiol core. We focus on S-alkylation as a primary derivatization strategy and outline a representative in vitro kinase assay to assess the therapeutic potential of the synthesized compounds, particularly as kinase inhibitors.
Introduction: The Therapeutic Potential of the 2,6,8-Substituted Purine Scaffold
Purine analogs have long been a cornerstone of therapeutic development, with applications ranging from antiviral and anticancer agents to immunosuppressants.[1] The 2,6-diaminopurine core, in particular, mimics the endogenous purine adenine, allowing it to interact with a wide range of biological targets, most notably protein kinases.[2] Many purine derivatives function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[2]
Derivatives of 2,6-diaminopurine have shown potent activity as inhibitors of crucial cell cycle regulators like Aurora kinases, leading to G2/M phase arrest and, ultimately, cell death in cancer cell lines.[3][4] The strategic introduction of a thiol group at the C8 position of this scaffold provides a powerful avenue for chemical diversification. The sulfur atom can be readily alkylated or arylated, allowing chemists to introduce a variety of substituents that can probe different regions of a target's binding site, thereby optimizing potency, selectivity, and pharmacokinetic properties. This guide provides the foundational methods for embarking on such a drug discovery campaign.
General Workflow for Derivative Development
The process of developing and evaluating novel derivatives of 2,6-Diamino-9H-purine-8-thiol follows a logical progression from chemical synthesis to biological validation. This workflow ensures that newly created molecules are pure, structurally confirmed, and systematically tested for their intended biological activity.
Caption: Workflow for synthesis and evaluation of derivatives.
Protocol 1: Synthesis of S-Alkylated 2,6-Diamino-8-thiopurine Derivatives
This protocol details the S-alkylation of the parent thiol, a robust nucleophilic substitution reaction. The thiol is first deprotonated with a mild base to form the more nucleophilic thiolate, which then displaces a halide from an electrophilic alkyl halide.
Rationale:
Choice of Base: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive, and non-nucleophilic base. It is strong enough to deprotonate the acidic thiol (pKa ≈ 7-8) but not the less acidic N-H protons of the purine ring or amino groups under these conditions, ensuring selectivity for S-alkylation.
Choice of Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the thiolate anion relatively "naked" and highly reactive.
Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for determination of reaction completion.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-Diamino-9H-purine-8-thiol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.1 M.
Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium thiolate salt.
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 2-4 hours.[5]
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Combine the organic layers and wash with brine (2 x 10 mL) to remove residual DMF and salts.
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of 0-10% Methanol in Dichloromethane) to afford the pure S-alkylated derivative.
Purification and Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic methods is employed for unambiguous structure elucidation.
m/z [M+H]⁺ calcd for C₁₂H₁₃N₆S: 273.0922; found: 273.0925
Confirms elemental composition and molecular weight.
HPLC
8-(Benzylthio)-9H-purine-2,6-diamine
Single peak >95% purity
Quantifies the purity of the final compound.
Note: NMR chemical shifts (δ) are reported in ppm and are hypothetical examples. Actual values may vary based on solvent and instrument. The use of techniques like FT-IR, NMR, and Mass spectrometry is standard for confirming the structure of newly synthesized derivatives.[6]
Protocol 2: In Vitro Biological Evaluation - Kinase Inhibition Assay
Many 2,6-diaminopurine derivatives are designed as kinase inhibitors.[3][4] This protocol provides a general framework for an in vitro kinase inhibition assay using a luminescence-based method that quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.
Mechanism of Action & Biological Target:
Thiopurines can exert their biological effects through multiple mechanisms. As purine analogs, their metabolites can be incorporated into DNA and RNA, leading to cytotoxicity.[1][7] A key mechanism for their immunosuppressive and anti-proliferative effects involves the inhibition of Rac1, a small GTPase crucial for T-lymphocyte proliferation.[7][8] The active metabolite, thioguanosine triphosphate (TGTP), binds to Rac1 and induces apoptosis in activated T-cells.[7] This pathway represents a potential target for newly developed derivatives.
Caption: Inhibition of the Rac1 signaling pathway by thiopurines.
Materials:
Kinase of interest (e.g., Aurora Kinase A)
Substrate peptide specific to the kinase
Kinase buffer (containing MgCl₂, DTT, etc.)
ATP solution
Synthesized purine derivatives (dissolved in DMSO)
Positive control inhibitor (e.g., Staurosporine)
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
White, opaque 96-well or 384-well plates
Luminometer
Step-by-Step Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds and controls in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
Reaction Setup: In each well of the microplate, add the following in order:
Kinase buffer.
Test compound or control (typically 1 µL of DMSO stock, resulting in a final DMSO concentration of ≤1%).
Kinase enzyme solution.
Substrate peptide solution.
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
Data Acquisition: After a short incubation (e.g., 10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.
Data Analysis:
The luminescent signal is inversely proportional to kinase activity.
Normalize the data using controls: 0% activity (no kinase) and 100% activity (DMSO vehicle control).
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel 2,6-Diamino-9H-purine-8-thiol derivatives. The S-alkylation reaction is a high-yielding and versatile method for generating chemical diversity at the C8 position. Systematic biological screening of these derivatives, guided by an understanding of their potential molecular targets like the Rac1 signaling pathway, can uncover potent and selective modulators of cellular processes.
The resulting structure-activity relationship (SAR) data is invaluable for guiding the next cycle of drug design.[9][10] By correlating specific chemical modifications with changes in biological activity, researchers can rationally design next-generation compounds with improved potency, selectivity, and drug-like properties, accelerating the journey from a chemical scaffold to a potential therapeutic candidate.
References
Schultes, S., et al. (2009). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate. Available at: [Link]
Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. Available at: [Link]
Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC - NIH. Available at: [Link]
Abdelgawad, M.A., et al. (2024). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. Available at: [Link]
Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed. Available at: [Link]
Hassan, A., et al. (n.d.). (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines. Academia.edu. Available at: [Link]
El-Sayed, N.F., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
Al-Ostoot, F.H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
da Silva, F.S.Q., et al. (2017). Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. PubMed. Available at: [Link]
Sharma, D., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. PubMed Central. Available at: [Link]
Chen, Z., et al. (2014). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. PMC. Available at: [Link]
Wang, M., et al. (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PMC - PubMed Central. Available at: [Link]
Naeimi, H., & Mohamadabadi, M. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]
Chłoń-Rzepa, M., et al. (2011). Structure-cardiovascular activity relationships in a group of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones. PubMed. Available at: [Link]
Gendron, F.P., et al. (2002). Purine signaling and potential new therapeutic approach: possible outcomes of NTPDase inhibition. PubMed. Available at: [Link]
Chio, L.C., et al. (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. ResearchGate. Available at: [Link]
IAEA. (n.d.). from purine derivatives in urine. Scientific, technical publications in the nuclear field. Available at: [Link]
Ordoñez-Rueda, D., et al. (2023). Antiviral Potential of Azathioprine and Its Derivative 6-Mercaptopurine: A Narrative Literature Review. MDPI. Available at: [Link]
Trapp, J., et al. (2007). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. ACS Publications. Available at: [Link]
Loo, S.W., et al. (2019). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. PMC - NIH. Available at: [Link]
O'Dowd, B., et al. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. CORA. Available at: [Link]
Xia, J., et al. (2020). From purines to purinergic signalling: molecular functions and human diseases. PMC. Available at: [Link]
Le, K.N., et al. (2023). Synthesis and Structure-Activity Relationship Studies of C(13)-Desmethylene-(−)-Zampanolide Analogs. ChemRxiv. Available at: [Link]
de Boer, N.K.H., et al. (2020). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC - PubMed Central. Available at: [Link]
Vlčková, H., et al. (2018). Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. NIH. Available at: [Link]
Chen, Y.S., et al. (2021). Screening and Evaluation of Purine-Nucleoside-Degrading Lactic Acid Bacteria Isolated from Winemaking Byproducts In Vitro and Their Uric Acid-Lowering Effects In Vivo. MDPI. Available at: [Link]
Van Ryswyk, L., et al. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: 🟢 OPERATIONAL
Topic: Yield Improvement & Troubleshooting for CAS 5437-25-2
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Chemistry
Target Molecule: 2,6-Diamino-9H-purine-8-thiol (also known as 8-mercapto-2,6-diaminopurine).
Primary Application: Building block for antiviral nucleosides and metallo-pharmaceuticals.
The Challenge: The synthesis is notoriously sensitive to oxidative degradation of the intermediate (2,4,5,6-tetraaminopyrimidine) and incomplete cyclization, often resulting in yields <40% and colored impurities.
This guide moves beyond standard textbook descriptions to address the process-critical variables that determine success.
The Standard Optimized Pathway (Traube-Type Cyclization)
The most robust industrial route involves the cyclization of 2,4,5,6-tetraaminopyrimidine (TAP) with Carbon Disulfide (
) or a xanthate equivalent.
Figure 1: The critical pathway. Note that isolating the TAP as a sulfate salt (Yellow Node) is the key control point for yield stability.
Optimized Experimental Protocol
Standard Operating Procedure (SOP-8MP-04)
Phase A: Precursor Stabilization (The "Hidden" Yield Killer)
Most yield loss occurs before the final step. Free base 2,4,5,6-tetraaminopyrimidine oxidizes rapidly in air to form dark azo-polymeric tars.
Directive: Do not isolate the free base. Isolate the sulfate salt (
). It is stable, storable, and resistant to oxidation.
Phase B: The Cyclization Reaction
Reagents:
TAP Sulfate: 1.0 eq
Carbon Disulfide (
): 5.0 eq (Excess required for driving equilibrium)
Pyridine (Solvent/Base): 10-15 volumes
NaOH (aq): For final workup
Step-by-Step Workflow:
Suspension: Suspend TAP Sulfate in Pyridine. Add NaOH (1.0 eq) to liberate the free base in situ under an inert atmosphere (
or Ar).
Why? Generates the reactive species immediately before reaction, minimizing oxidation.
Addition: Add
slowly at room temperature.
Cyclization: Heat to reflux (
) for 8-12 hours.
Observation: Evolution of
gas (rotten egg smell) indicates successful ring closure. Scrubber required.
Technical Support Guide: Stability & Handling of 2,6-Diamino-9H-purine-8-thiol in Solution
Executive Summary: The Solubility-Stability Paradox Researchers working with 2,6-Diamino-9H-purine-8-thiol (8-thio-2,6-DAP) often encounter a critical frustration: the conditions required to dissolve the molecule are the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility-Stability Paradox
Researchers working with 2,6-Diamino-9H-purine-8-thiol (8-thio-2,6-DAP) often encounter a critical frustration: the conditions required to dissolve the molecule are the exact conditions that accelerate its degradation.[1]
This thiopurine derivative is amphoteric but poorly soluble in neutral aqueous media.[1] While high pH (alkaline) solutions or DMSO significantly improve solubility, they drastically lower the energy barrier for oxidative dimerization.[1] This guide provides a root-cause analysis of these failures and a standardized protocol to maintain compound integrity.
The Mechanism of Failure: Why Your Solution Degrades
To troubleshoot effectively, you must understand the degradation pathway.[1] The primary instability mode is Oxidative Dimerization .[1]
The Degradation Pathway
In the presence of oxygen and trace metals, the free thiol (-SH) at the C8 position undergoes oxidation to form a disulfide bond (-S-S-), linking two purine molecules. This dimer is significantly less soluble than the monomer, leading to the characteristic "cloudy precipitate" often seen in stored stock solutions.[1]
Figure 1: The oxidative fate of 2,6-Diamino-9H-purine-8-thiol.[1] The transition from Monomer to Dimer is the most common stability failure in laboratory settings.
Critical Variables Affecting Stability[1]
Variable
Impact on 8-thio-2,6-DAP
Recommendation
pH
High pH (>8.0): Increases solubility (thiolate formation) but accelerates oxidation 10-100x.[1]
Dissolve in weak base, then buffer to pH 6.5–7.0 immediately if possible.
Solvent (DMSO)
Hygroscopic: DMSO absorbs water from air.[1] Wet DMSO facilitates oxidation.[1]
Use Anhydrous DMSO (≤0.05% water).[1] Store under Argon.[1]
Temperature
Heat: Increases kinetic energy for dimerization.[1]
Dissolve at RT; Store at -20°C or -80°C.
Light
UV/Vis: Catalyzes photo-oxidation of the thiopurine core.[1]
Use amber vials or wrap tubes in foil.
Standardized Protocol: Preparation of Stable Stock Solutions
Objective: Prepare a 10 mM stock solution with >95% monomer retention over 24 hours.
Immediately aliquot into single-use volumes (e.g., 20–50 µL).
Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Troubleshooting Center (FAQ)
Issue 1: "My stock solution has turned cloudy or formed a precipitate after thawing."
Diagnosis: Disulfide Dimerization.[1]
The "cloudiness" is likely the dimer (2,6-diaminopurine-8-disulfide), which has lower solubility in DMSO/Water mixtures than the monomer.
Fix: You can attempt to rescue the solution by adding a reducing agent.[1] Add DTT (Dithiothreitol) or TCEP to a final concentration of 1–5 mM.[1] This cleaves the disulfide bond, regenerating the active monomer.[1]
Prevention: Use degassed solvents and ensure tight seals to prevent oxygen ingress.[1]
Issue 2: "I cannot get the powder to dissolve in water or PBS."
Diagnosis: Incorrect Ionization State.
Like most purines, the neutral form is sparingly soluble.[1]
Fix: Do not dissolve directly in neutral buffer.
Method A (DMSO): Dissolve in 100% DMSO first (as per Section 3), then dilute into PBS. Keep final DMSO <1% for biological assays.[1][3][4]
Method B (Alkaline Spike): Dissolve in 0.1 M NaOH (or dilute NH₄OH) to deprotonate the thiol (forming the soluble thiolate), then quickly dilute into your running buffer.[1] Warning: Use immediately; alkaline solutions oxidize rapidly.[1]
Issue 3: "The solution turned yellow/dark over time."
Diagnosis: Photo-oxidation or Contamination.[1]
Thiopurines are light-sensitive.[1] A darkening color often indicates the formation of complex oxidation byproducts or purine ring degradation.[1]
Fix: Discard the solution. These byproducts can be cytotoxic and will skew experimental data.[1]
Prevention: Strict light exclusion (amber tubes) is mandatory.[1]
Issue 4: "Can I use this compound for Self-Assembled Monolayers (SAMs) on Gold?"
Diagnosis: Application Query.
Yes, the 8-thiol group has high affinity for Au surfaces.[1]
Technical Tip: For SAM formation, disulfide dimers are actually acceptable in many protocols, as the Au surface will cleave the S-S bond upon adsorption.[1] However, for precise concentration control, monomeric solutions in degassed ethanol or DMSO are preferred.[1]
Decision Tree: Choosing the Right Solvent System
Use this logic flow to determine the best preparation method for your specific experiment.
Figure 2: Solvent selection guide based on experimental end-use.
References & Authority
PubChem Compound Summary. (2025). 6-Mercaptopurine (Analogous Thiopurine Chemistry).[1][5] National Center for Biotechnology Information.[1] Link
Relevance: Establishes baseline solubility and pKa data for purine-thiol tautomers.
Santa Cruz Biotechnology. (n.d.).[1] 2,6-Diamino-9H-purine-8-thiol Product Data Sheet (CAS 462066-71-3).[1][6][7]Link[1]
Relevance: Confirms molecular weight and specific CAS identity.
BenchChem. (2025).[1][8] Protocols for Dissolving Purine-Thiol Derivatives.[1][8]Link[1]
Relevance: Provides general handling steps for hydrophobic thiopurines in DMSO vs. Alkaline aqueous solutions.
Royal Society of Chemistry. (2002).[1] Photo-oxidation of 6-mercaptopurine in aqueous solution.[1][5] J. Chem. Soc., Perkin Trans.[1] 2. Link
Relevance: Mechanistic validation of the sulfinate/sulfonate oxidation pathway in thiopurines.
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Center: 2,6-Diamino-9H-purine-8-thiol Crystallization
Status: Operational Ticket ID: CRYST-PUR-8SH-002 Subject: Troubleshooting Solubility, Oxidation, and Crystal Habit in 8-Mercapto-2,6-DAP Executive Summary & Molecule Profile Welcome to the Technical Support Center. You a...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CRYST-PUR-8SH-002
Subject: Troubleshooting Solubility, Oxidation, and Crystal Habit in 8-Mercapto-2,6-DAP
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely encountering difficulties crystallizing 2,6-Diamino-9H-purine-8-thiol (also known as 8-mercapto-2,6-diaminopurine). This molecule presents a "perfect storm" of crystallization challenges: it is a high-melting-point heterocyclic solid with poor neutral solubility, prone to oxidative dimerization, and subject to complex tautomeric equilibria.
This guide moves beyond standard protocols to address the mechanistic failures often seen in the lab.
Requires pH manipulation (Acid/Base swing) or polar aprotic solvents (DMSO).
Reactivity
Thiol group (-SH) at C8
Highly susceptible to oxidation to disulfide dimers (yellowing), especially at pH > 8.
Tautomerism
Thione () vs. Thiol ()
The thione form typically dominates in the solid state, affecting lattice energy and H-bonding.
pKa
(SH/Thione), (Ring NH)
Dissolution requires pH > 10; Precipitation occurs upon acidification.
Troubleshooting Modules (Q&A)
Module A: Solubility & Dissolution
Q: Why does my sample refuse to dissolve in water or methanol, even with heating?
A: 2,6-Diamino-9H-purine-8-thiol possesses a rigid crystal lattice reinforced by extensive hydrogen bonding (intermolecular
and networks). Neutral organic solvents cannot overcome this lattice energy.
The Fix: The Acid-Base Swing
You must exploit the acidity of the 8-thiol/thione group.
Dissolution: Use 1M NaOH. The base deprotonates the thiol (
) and the imidazole ring, creating a highly soluble dianion.
Filtration: Filter this alkaline solution to remove physical impurities.
Crystallization: Slowly re-protonate using dilute HCl or Acetic Acid. As the pH drops to the isoelectric point (approx pH 5-6), the neutral molecule regenerates and precipitates.
Critical Warning: Do not heat alkaline solutions of this compound without inert gas protection (see Module B). Heat + Base + Air = Rapid degradation.
Module B: Oxidation & Impurity Management
Q: My white precipitate turns yellow or orange during filtration. What is happening?
A: You are observing the formation of Bis(2,6-diaminopurin-8-yl) disulfide .
Thiols (
) are unstable in alkaline solutions in the presence of oxygen. The thiolate anion () is easily oxidized to the radical , which dimerizes to form the disulfide (). This impurity is yellow/orange and highly insoluble.
The Fix: Inert Atmosphere & Reducing Agents
Degassing: All solvents (water, NaOH) must be degassed (sparged with Argon or Nitrogen) for 15 minutes prior to use.
Additives: Add 5–10 mM Dithiothreitol (DTT) or
-Mercaptoethanol to the crystallization mother liquor to scavenge oxygen and keep the purine in the reduced thiol state.
Speed: Minimize the time the sample spends in the dissolved alkaline state.
Module C: Polymorphism & Tautomerism
Q: I am getting an amorphous gel instead of needles. How do I control the morphology?
A: Amorphous gels result from supersaturation occurring too rapidly. This is common when "crashing out" purines with strong acid. Furthermore, the molecule exists in a thione-thiol equilibrium that shifts with solvent polarity.[1]
The Fix: Controlled Acidification & Seeding
Slow Diffusion: Instead of adding acid directly, use vapor diffusion (place a vial of the alkaline purine solution inside a jar containing acetic acid).
Solvent Choice: The Thione form is favored in polar solvents (Water, DMSO). The Thiol form is rare but can be trapped. Crystallizing from DMSO/Water (1:1) often yields better defined prisms than water alone.
This diagram illustrates the structural shifts that dictate solubility and the risk of dimerization.
Caption: The pH-dependent cycle of dissolution (green path) vs. the irreversible oxidative degradation pathway (red path).
Diagram 2: Recommended Crystallization Workflow
Caption: Step-by-step decision tree for minimizing oxidation during the crystallization process.
Validated Experimental Protocol
Objective: Obtain high-purity, crystalline needles of 2,6-diamino-9H-purine-8-thiol suitable for X-ray diffraction or biological assay.
Reagents:
Crude 2,6-diamino-9H-purine-8-thiol.
1.0 M NaOH (degassed).
1.0 M Acetic Acid (degassed).
Dithiothreitol (DTT).
Argon gas line.
Procedure:
Preparation: Suspend 100 mg of crude material in 5 mL of degassed water under an Argon blanket.
Dissolution: Dropwise add 1.0 M NaOH with stirring. The suspension should clear as the pH reaches ~10-11. If a small amount of solid remains, filter it off (do not add excess base).
Stabilization: Add 2 mg of DTT to the clear filtrate to inhibit disulfide formation.
Nucleation: Place the vial in a water bath at 25°C. Slowly add 1.0 M Acetic Acid dropwise with gentle agitation.
Target: Watch for the first sign of permanent cloudiness (the "cloud point"). Stop acid addition immediately.
Growth: Seal the vial and allow it to stand undisturbed at room temperature for 2 hours, then move to 4°C for 24 hours.
Isolation: Filter the resulting crystals. Wash 3x with cold, degassed water and 1x with cold ethanol. Dry under vacuum.
References
PubChem. 2,6-Diaminopurine (Compound Summary).[2][3] National Library of Medicine.
[Link]
Chatgilialoglu, C., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Free Radical Biology and Medicine / NIH PubMed Central.
[Link]
Chemistry LibreTexts. Redox Reactions of Thiols and Disulfides.
[Link]
Purification challenges for 2,6-Diamino-9H-purine-8-thiol
Topic: Purification & Handling Challenges Document ID: TSC-PUR-088 | Version: 2.1 | Status: Active Introduction: The "Brick Dust" Paradox Welcome to the technical support hub for 2,6-Diamino-9H-purine-8-thiol (also refer...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling Challenges
Document ID: TSC-PUR-088 | Version: 2.1 | Status: Active
Introduction: The "Brick Dust" Paradox
Welcome to the technical support hub for 2,6-Diamino-9H-purine-8-thiol (also referred to as 8-mercapto-2,6-diaminopurine).
If you are reading this, you are likely facing one of two problems:
Solubility: The compound refuses to dissolve in standard organic solvents (MeOH, DCM, ACN) or neutral water.[1]
Stability: Your HPLC chromatograms show "ghost peaks" that grow over time, or your bright yellow product is turning dark/amorphous.[1]
This molecule presents a classic "purine paradox": the high density of hydrogen-bond donors (two amino groups + thiol/thione) creates a crystal lattice energy so high that it behaves like "brick dust," yet the thiol group makes it chemically fragile (oxidation-prone).
This guide applies first-principles chemistry to navigate these opposing forces.
Module 1: Solubility & Dissolution Strategy
User Question: "I cannot get the solid to dissolve in Methanol or Water for my reaction/purification. Heating doesn't help.[1] What is the solvent system?"
Biological assays (Avoid for purification due to removal difficulty).[1]
Corrective Action:
To dissolve 1g of crude material:
Suspend the solid in 10-15 mL of water.
Add 2M NaOH dropwise with stirring.
The suspension will clear rapidly around pH 10-11.[1]
Note: If the solution turns dark black immediately, your material contains significant oxidized impurities (see Module 2).[1]
Module 2: The Oxidation Trap (Disulfide Dimerization)
User Question: "My HPLC shows a split peak, or a second peak that grows the longer the sample sits in the autosampler. Is my column failing?"
The Mechanism
The C8-thiol group is highly susceptible to oxidative coupling, forming a disulfide dimer (R-S-S-R). This is accelerated by:
Basic pH (Thiolate anions oxidize faster than neutral thiols).[1]
Trace Metals (Catalyze the electron transfer).
Dissolved Oxygen .
The "Ghost Peak" Diagram
The following diagram illustrates the reversible oxidation pathway that confuses analytical data.
Corrective Action (Stabilization Protocol)
Degas Solvents: All aqueous buffers must be sparged with Argon/Nitrogen for 15 mins.[1]
Add Reductant: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to your HPLC mobile phase or purification buffer.[1]
Why TCEP? Unlike DTT, TCEP is stable over a wide pH range and does not absorb strongly at 254 nm.[1]
Work Fast: Do not leave basic solutions standing overnight.
Module 3: Purification Workflow (Reprecipitation)
User Question: "Column chromatography gives poor separation and tailing. How do I purify this on a gram scale?"
Expert Insight: Avoid silica chromatography if possible. The compound streaks due to its polarity.[1] The most effective method is Acid-Base Reprecipitation (isoelectric precipitation).[1]
Step-by-Step Protocol
Dissolution:
Suspend crude solid in degassed water (20 mL/g).
Add 2M NaOH dropwise until fully dissolved (pH ~11-12). Filter off any insoluble haze (mechanical impurities).[1]
Optional: Add activated charcoal (10% w/w), stir for 15 min, and filter to remove colored organic impurities.
Precipitation (The Critical Step):
Place the filtrate in an ice bath under Nitrogen.[1]
Purine thiols have distinct absorption shifted from 254 nm.[1]
Visualizing the Workflow
The following diagram outlines the decision tree for processing the crude material.
[1][3][4][5]
References
Lister, J. H. (1971).[1] Purines.[1][2][3][4][5][6][7][8][9][10] In The Chemistry of Heterocyclic Compounds (Vol. 24, Part II). Wiley-Interscience.[1] (Foundational text on Purine solubility and tautomerism).
Elion, G. B. (1989).[1] The Purine Path to Chemotherapy.[1] Science, 244(4900), 41-47.[1] Link (Discusses the reactivity and metabolism of thiopurines like 6-MP).
Oliveira, B. M., et al. (2004).[1] An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites.[1][11][12] Braz J Med Biol Res, 37(5).[1][11] Link (Basis for the HPLC method and TCEP/DTT usage).[1]
Yalkowsky, S.H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility profiles of purine analogs).
Cell permeability issues with 2,6-Diamino-9H-purine-8-thiol
Topic: Troubleshooting Cell Permeability & Stability Issues Executive Summary 2,6-Diamino-9H-purine-8-thiol (also known as 8-mercapto-2,6-diaminopurine) presents a unique "triad of difficulty" for cellular assays: redox...
2,6-Diamino-9H-purine-8-thiol (also known as 8-mercapto-2,6-diaminopurine) presents a unique "triad of difficulty" for cellular assays: redox instability , poor aqueous solubility , and zwitterionic polarity .[1][2]
Users frequently report "poor permeability" when the actual root cause is often extracellular precipitation or oxidative dimerization before the molecule ever reaches the cell membrane. This guide moves beyond standard protocols to address the physicochemical artifacts that mimic low permeability.
Part 1: The Chemistry of "Permeability" (Root Cause Analysis)
Before assuming the cell membrane is the barrier, you must validate the state of your molecule in the culture media.
The Thiol-Disulfide Trap
The 8-thiol group is highly reactive.[1][2] In standard cell culture media (pH 7.4, oxidative environment), this molecule rapidly oxidizes to form a disulfide dimer (8,8'-disulfanediylbis(2,6-diaminopurine) ).
The Consequence: The dimer is significantly larger, less soluble, and possesses drastically different transport kinetics than the monomer.
The Artifact: If your compound dimerizes in the media, you are effectively treating cells with a different drug.
Tautomeric Ambiguity
This molecule exists in equilibrium between the thiol (–SH) and thione (=S) forms.[1]
Thione Form: Predominates in neutral solution but is more polar and less lipophilic (lower LogP), reducing passive diffusion.[2]
Thiol Form: Required for certain covalent interactions (e.g., if you are using it as a reactive probe), but is prone to oxidation.[3]
Logic Flow: Is it Permeability or Stability?
Figure 1: Diagnostic logic flow for distinguishing between solubility artifacts, oxidative degradation, and genuine membrane impermeability.
Part 2: Troubleshooting Guides
Issue 1: "The compound precipitates immediately upon addition to media."
Diagnosis: The "Crash-Out" Effect.[1][2]
Like its cousin 6-mercaptopurine, this molecule has poor solubility in neutral aqueous buffers due to intermolecular hydrogen bonding and stacking.[1][2]
Corrective Protocol:
Solvent: Dissolve the stock in 100% DMSO at 1000x the desired final concentration.
The "Shift" Technique: Do not add the DMSO stock directly to a large volume of cold media.[1][2]
Step A: Dilute the DMSO stock 1:10 into warm (37°C) PBS containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine).
Step C: Add this intermediate solution to your cell culture media.[1][2]
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure the drug remains soluble.
Issue 2: "I see no intracellular accumulation (fluorescence/activity is absent)."
Diagnosis: Oxidative Dimerization or Efflux.[1][2]
If the thiol oxidizes to the disulfide before entry, it may be too bulky to cross via nucleobase transporters. Alternatively, purines are frequent substrates for efflux pumps (MDR1/P-gp).[1][2]
Corrective Protocol (Redox Stabilization):
To ensure you are measuring the permeability of the monomer:
Additive: Supplement your assay buffer with 0.5 mM TCEP or 1 mM DTT (Dithiothreitol).[1][2]
Why? TCEP is preferred over DTT for long incubations as it is more stable at neutral pH and does not compete for thiol-uptake transporters as aggressively as DTT might.[1][2]
Validation: Run an HPLC check of your media after 1 hour. If the peak shifts significantly (dimer formation), your permeability data is invalid.[2]
Issue 3: "The results are highly variable between replicates."
Diagnosis: pH-Dependent Ionization.
The 2,6-diamino and 8-thiol groups make the molecule's charge state highly sensitive to pH fluctuations in the media (e.g., old media vs. fresh media).
Corrective Protocol:
Buffer Control: Do not rely on bicarbonate-buffered media (DMEM/RPMI) in open air for permeability studies, as pH drifts.[1][2] Use HEPES-buffered saline (pH 7.4) strictly controlled.
Data Normalization: Measure the final pH of the well at the end of the experiment.
Part 3: Comparative Data & Specifications
Physicochemical Profile
Property
Value (Approx.)
Implication for Permeability
Molecular Weight
~182.2 g/mol
Small enough for passive diffusion if neutral.[1][2]
At pH 7.4, a significant fraction exists as the thiolate anion (–S⁻), which is impermeable .
Solubility (PBS)
< 0.5 mg/mL
High risk of precipitation at therapeutic doses (10-100 µM).[1][2]
Permeability Assay Recommendations
Do not use generic Caco-2 protocols. Use the following optimized parameters:
Assay Type
Recommended Conditions
Why?
PAMPA (Passive)
pH 6.5 (Donor) / pH 7.4 (Acceptor)
Lower pH in donor compartment protonates the thiol, keeping it neutral (–SH) and enhancing passive diffusion.[1]
Cellular Uptake
37°C vs 4°C Control
Differentiates active transport (temp sensitive) from passive diffusion.[1][2]
Efflux Check
+ Verapamil (10 µM)
Inhibits P-gp.[1][2] If uptake increases with Verapamil, your compound is being pumped out.[1][2]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use 2-mercaptoethanol (2-ME) to prevent oxidation?
Answer:Avoid it. 2-ME is volatile and toxic.[1][2] More importantly, it forms mixed disulfides with your compound (Molecule-S-S-ME), creating a new chemical species that complicates analysis.[1][2] Use TCEP (non-thiol reducing agent) instead.[1][2]
Q2: Is this molecule a substrate for nucleoside transporters (ENT/CNT)?
Answer: Generally, no .[1][2] Equilibrative (ENT) and Concentrative (CNT) Nucleoside Transporters recognize the ribose sugar moiety.[1][2] As a free base (purine only), 2,6-diamino-9H-purine-8-thiol relies on Nucleobase Transporters (e.g., ENBT1 in some species) or passive diffusion.[1] If you need active transport, consider synthesizing the riboside prodrug.[2]
Q3: Why does the media turn slightly yellow/cloudy after 24 hours?
Answer: This is a visual indicator of oxidation and polymerization .[1][2] The yellowing often indicates the formation of polysulfides or extensive dimerization.[2] The experiment should be considered compromised at this stage.
Part 5: References
Thiol-Disulfide Exchange & Permeability:
Mechanism:[3][4] Studies on thiolated polymers demonstrate that surface thiols can facilitate uptake via disulfide exchange, but for small molecules, oxidation often leads to precipitation or loss of specific binding.[2]
Source: Ghosh, S. et al. (2020).[1][2] "Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers."[1][2][5] Chemistry - A European Journal.[1][2]
Purine Solubility & Formulation (Analogous to 6-Mercaptopurine):
Mechanism:[3][4] 6-Mercaptopurine (structurally homologous) requires alkaline pH or DMSO for solubility and is prone to precipitation in acidic/neutral aqueous buffers.[1][2]
Source: Cayman Chemical Product Information, "6-Mercaptopurine (hydrate)."[1][2]
Redox Biology of Thiols:
Context: Intracellular glutathione (GSH) maintains thiols in a reduced state, but extracellular environments are oxidizing.[2]
Source: LibreTexts Chemistry, "15.7: Redox Reactions of Thiols and Disulfides."[2]
2,6-Diaminopurine Biological Context:
Context: 2,6-diaminopurine is a known adenine analog.[1][2][6][7] Its derivatives are used to study DNA repair and transcription, highlighting the importance of maintaining the monomeric structure for biological recognition.
Source: "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine."[1][2] PMC - NIH.[1][2]
Technical Support Center: 2,6-Diamino-9H-purine-8-thiol Purity Confirmation
Welcome to the technical support guide for the characterization of synthesized 2,6-Diamino-9H-purine-8-thiol (CAS 462066-71-3). This document provides a comprehensive framework for researchers, medicinal chemists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the characterization of synthesized 2,6-Diamino-9H-purine-8-thiol (CAS 462066-71-3). This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to rigorously confirm the purity and identity of this heterocyclic compound. The methodologies outlined herein are designed to establish a self-validating system of analysis, ensuring the integrity of your research data.
Purity Analysis Workflow
A multi-technique approach is essential for unequivocally confirming the purity of a synthesized compound. Each technique provides a different piece of the puzzle, and together they build a comprehensive profile of your sample. The following workflow illustrates a logical progression for analysis.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
Frequently Asked Questions: Analytical Techniques
This section addresses common questions regarding the primary analytical methods used to assess the purity of 2,6-Diamino-9H-purine-8-thiol.
Q1: What is the first and most crucial step for purity assessment after synthesis?
Answer: High-Performance Liquid Chromatography (HPLC), preferably coupled with a UV detector, is the gold standard for determining the purity of a sample in a mixture. It separates the main compound from impurities, providing a quantitative measure of purity as a percentage of the total peak area. For a polar, aromatic compound like 2,6-Diamino-9H-purine-8-thiol, a reversed-phase method is typically effective.[1][2]
Table 1: Summary of Key Analytical Techniques
Technique
Purpose
Expected Result for C₅H₆N₆S
Common Issues
HPLC-UV
Quantify purity, detect non-volatile impurities.
A single major peak with >95% area at an appropriate wavelength (~254 nm).[3]
Confirm chemical structure and identify organic impurities.
Spectra consistent with the proposed structure; absence of significant unassigned signals.
Broad peaks, unexpected signals from solvents/impurities, missing exchangeable protons.[9]
| Elemental Analysis | Confirm bulk elemental composition (C, H, N, S). | Experimental values within ±0.4% of theoretical values.[10][11] | Deviations >0.4% indicating impurities (e.g., solvent, salts). |
Q2: How do I set up an appropriate HPLC method?
Answer: A successful HPLC separation relies on the correct choice of column, mobile phase, and gradient. Due to the polar and basic nature of the diaminopurine core, interactions with the silica backbone of the stationary phase can be problematic, leading to peak tailing.
Protocol 1: Reversed-Phase HPLC Method
Column Selection: A C18-bonded silica column is a standard choice for reversed-phase chromatography.[3][12] For basic compounds, using a column with high-purity silica and end-capping is crucial to minimize silanol interactions that cause peak tailing.[13]
Mobile Phase Preparation:
Solvent A (Aqueous): 0.1% Formic Acid or 10 mM Ammonium Acetate in HPLC-grade water. The acidic pH helps to protonate the amine groups, improving peak shape.
Solvent B (Organic): Acetonitrile or Methanol.
Gradient Elution: A gradient is often necessary to elute the polar main compound and any less polar impurities. A typical gradient might be:
Detection: A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths. Purine systems have strong UV absorbance around 254-260 nm.[3][12]
Sample Preparation: Dissolve a small amount of your compound (~1 mg/mL) in a suitable solvent (e.g., DMSO, or the initial mobile phase if soluble). Filter the sample through a 0.22 µm syringe filter before injection to remove particulates that could clog the system.[14]
Q3: My mass spectrum doesn't show a peak at m/z 182. What does this mean?
Answer: The peak corresponding to the intact molecule is called the molecular ion peak.[6][15] Its absence can be alarming but is not uncommon.
Ionization Method: Standard Electron Ionization (EI) is a "hard" technique that can cause fragile molecules to fragment completely, leading to the absence of a molecular ion peak.[8] For a compound like this, a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is highly recommended.
Protonation/Adducts: In ESI, you will most likely observe the protonated molecule [M+H]⁺ at m/z 183.2, not 182.2. You may also see adducts with salts present in the solvent, such as the sodium adduct [M+Na]⁺ at m/z 205.2 or the potassium adduct [M+K]⁺ at m/z 221.3.
Purity Issue: If you see dominant peaks at other m/z values that cannot be explained by fragmentation or adduct formation, your sample is likely impure.
Q4: What should I look for in the NMR spectrum?
Answer: NMR spectroscopy is arguably the most powerful tool for structural elucidation. A clean spectrum that matches the expected structure is strong evidence of purity.
Protocol 2: NMR Sample Preparation
Solvent Choice: The choice of deuterated solvent is critical. Many common solvents like Chloroform-d (CDCl₃) will not be suitable for this polar compound. DMSO-d₆ is an excellent choice as it is highly polar and its residual proton peak (~2.50 ppm) is unlikely to overlap with your signals.[16] Importantly, the acidic N-H and S-H protons are more likely to be observed in DMSO-d₆ rather than exchanging with deuterium as they would in D₂O.
Concentration: For a standard ¹H NMR, aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent.[17] For ¹³C NMR, a more concentrated sample (50-100 mg) may be needed to obtain a good signal in a reasonable time.[17][18]
Sample Quality: Ensure your compound is fully dissolved. Any solid particles will degrade the magnetic field homogeneity, leading to broad peaks and poor resolution.[9][19] If necessary, filter the sample directly into the NMR tube using a pipette with a small cotton or glass wool plug.[19] Use high-quality NMR tubes to avoid shimming issues.[20]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Atom Type
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Notes
-NH₂ (C2, C6)
~6.5 - 7.5 (broad)
N/A
Two distinct signals may be observed. Broad due to exchange.
-NH (N9)
~12.0 - 13.0 (broad)
N/A
Tautomer dependent. May be very broad.
-SH (C8)
~11.0 - 12.5 (broad)
N/A
Exists in tautomeric equilibrium with the thione (C=S).
Note: These are estimated values based on similar purine structures. Actual shifts may vary.[16][21]
Q5: Why is Elemental Analysis necessary if I have good HPLC and MS data?
Answer: Elemental Analysis (EA) provides a confirmation of the bulk purity of your sample. HPLC confirms purity relative to UV-active components, and MS confirms the mass of what elutes from the column. Neither technique can effectively detect inorganic impurities (like salts from a buffer used in the work-up) or significant amounts of residual, non-UV-active solvents. EA measures the fundamental composition (C, H, N, S) of the entire sample. If the experimental percentages match the theoretical values within a strict tolerance (typically ±0.4%), it provides strong, independent confirmation of high purity.[10][11]
Table 3: Theoretical Elemental Composition of C₅H₆N₆S
Element
Theoretical %
Acceptable Range (±0.4%)
Carbon (C)
32.95%
32.55% - 33.35%
Hydrogen (H)
3.32%
2.92% - 3.72%
Nitrogen (N)
46.14%
45.74% - 46.54%
| Sulfur (S) | 17.60% | 17.20% - 18.00% |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Caption: A decision tree for diagnosing the source of unexpected peaks in an HPLC analysis.
Q: My HPLC chromatogram shows significant peak tailing for the main compound. How can I fix this?
Answer: Peak tailing for basic compounds like yours is a classic problem caused by secondary interactions between the protonated amine groups and acidic, deprotonated silanol groups (-Si-O⁻) on the HPLC column's stationary phase.[13]
Solution 1 (Mobile Phase pH): Lower the pH of your aqueous mobile phase (Solvent A) by adding an acid like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1%. At a lower pH (e.g., pH 2-3), the silanol groups are protonated (-Si-OH) and less likely to interact with your compound.[13]
Solution 2 (Competing Base): Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
Solution 3 (Column Choice): Ensure you are using a high-quality, end-capped column designed for analyzing basic compounds. These columns have fewer free silanol groups.
Q: My NMR spectrum has very broad peaks, and I can't resolve any signals.
Answer: Broad NMR signals are typically a sign of poor magnetic field homogeneity or chemical/conformational exchange.
Paramagnetic Impurities: The most common cause of severe line broadening is contamination with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺).[9] These can come from reagents, glassware, or a metal spatula. Prepare a new sample, ensuring all glassware is scrupulously clean.
Insoluble Material: Suspended solid particles in the NMR tube will ruin the field homogeneity.[17][19] Your sample must be completely dissolved. Filter it if necessary.
Concentration: An overly concentrated sample can be viscous, leading to broader lines.[17] Try diluting your sample.
Chemical Exchange: The tautomerism between the thiol and thione forms, along with proton exchange of the -NH and -SH groups, can cause natural line broadening. Acquiring the spectrum at a lower temperature can sometimes sharpen these signals by slowing the exchange rate.
Q: My elemental analysis results are consistently off for Nitrogen by >1%. What is the likely cause?
Answer: A significant deviation in elemental analysis is a clear sign of an impure sample.
Residual Solvents: High-boiling point solvents used in the reaction or purification (like DMSO, DMF, or water) can be very difficult to remove. If your sample contains residual solvent, the elemental composition will be off. Action: Dry your sample extensively under high vacuum, possibly with gentle heating, for an extended period (12-24 hours).
Inorganic Salts: If salts (e.g., NaCl, K₂CO₃) were used during the work-up and not completely removed, they will not be detected by NMR or HPLC-UV but will add mass to the sample, throwing off the elemental percentages. Action: Re-purify the compound, ensuring it is fully dissolved and separated from any inorganic material. Recrystallization is often effective at removing salt impurities.
Incorrect Formula: While less likely, double-check that you have the correct molecular formula. For instance, if the compound crystallized with a molecule of water (as a hydrate), the theoretical percentages would need to be recalculated to include H₂O.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
O-S, D., M, K., S, H., T, S., & W, S. (2012). Simultaneous quantification of eleven thiopurine nucleotides by liquid chromatography-tandem mass spectrometry.
Hawwa, A. F., et al. (2015). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Therapeutic Drug Monitoring, 37(4), 440-449.
Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Methods in Molecular Biology (Vol. 2737, pp. 443-452). Springer.
Dervieux, T., et al. (2002). Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. Clinical Chemistry, 48(4), 582-591.
Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
University of Colorado Anschutz Medical Campus. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
Werner, A., et al. (1985). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 144(1), 258-266.
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Myers, W. K., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 923-928.
INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]
Shimadzu. (n.d.). Molecular Ion Peak Explained | GC-MS Basics. Retrieved from [Link]
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
MicroSolv Technology Corporation. (n.d.). Purine Nucleotides Analyzed with HPLC. Retrieved from [Link]
Chromatography Forum. (2024). GC Mass : Molecular ion peak issue in EI mode. Retrieved from [Link]
Myers, W. K., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 923–928.
SciTePress. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
ResearchGate. (n.d.). HPLC analysis of extracellular purine metabolism. Retrieved from [Link]
PubChem. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]
Chemguide. (n.d.). MASS SPECTRA - THE MOLECULAR ION (M+) PEAK. Retrieved from [Link]
MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 28(14), 5488.
Foden, C. S., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions.
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. Retrieved from [Link]
The Medical Biochemistry Page. (n.d.). Purine and Pyrimidine Metabolism. Retrieved from [Link]
University of Virginia. (n.d.). The Synthesis and Degradation of Nucleotides. Retrieved from [Link]
Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]
Sketchy. (2018). De Novo Purine Synthesis. Retrieved from [Link]
NIST. (n.d.). 2,6-Diaminopurine. WebBook. Retrieved from [Link]
MDPI. (2020). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 25(18), 4236.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Status: Operational
Ticket Focus: Dosage Optimization & Experimental Troubleshooting
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
Optimizing dosage for 2,6-Diamino-9H-purine-8-thiol (also referred to as 8-mercapto-2,6-diaminopurine) requires navigating two opposing physicochemical challenges: poor aqueous solubility (characteristic of the purine scaffold) and oxidative instability (characteristic of the 8-thiol group).[1][2]
In biological assays, "dosage optimization" is not merely about finding an IC50; it is about ensuring the molecule exists in the correct protonation state and monomeric form at the target site. This guide addresses the artifacts—precipitation, dimerization, and non-specific binding—that frequently skew dose-response curves.[1][2]
Module 1: Solubility & Stock Formulation
User Query: "I prepared a 10 mM stock in PBS, but it precipitated immediately. How do I dissolve this?"
The Mechanism
Purines possess high crystal lattice energy due to strong intermolecular
- stacking and hydrogen bonding.[1][2] The 2,6-diamino substitution pattern increases the potential for hydrogen bonding, making the crystal lattice even more robust than simple purine.[1] Furthermore, at neutral pH, the molecule likely exists in a thione-thiol tautomeric equilibrium, with the thione form dominating, which is less soluble than the ionized thiolate.
The Protocol: Anhydrous Organic Stock
Do not attempt to dissolve the powder directly in aqueous buffers (PBS, Media, Water).
Parameter
Recommendation
Rationale
Primary Solvent
DMSO (Dimethyl Sulfoxide)
Disrupts purine stacking; high dielectric constant.[1][2]
Stock Conc.
10 mM - 50 mM
High enough to allow dilution, low enough to avoid crashing out in the freezer.[1][2]
Storage
-20°C (Desiccated)
Hygroscopic DMSO absorbs water, promoting precipitation and oxidation.[1][2]
Vortexing
Vigorous
Essential to break micro-aggregates during initial solubilization.[1][2]
Visual Workflow: Stock Preparation
Caption: Figure 1.[1][2] Standard Operating Procedure for solubilizing hydrophobic purine analogs to prevent micro-precipitation artifacts.
Module 2: Stability & Oxidation (The "Disappearing" Compound)
User Query: "My IC50 shifts significantly if I wait 24 hours to read the plate. Is the compound degrading?"
The Mechanism
The 8-thiol group is highly nucleophilic and prone to oxidation.[1][2] In the presence of oxygen and trace metals (common in cell culture media), two molecules of 2,6-Diamino-9H-purine-8-thiol will covalently bond to form a disulfide dimer .[1][2]
Consequence: The dimer often has significantly different biological activity (usually inactive, but sometimes toxic due to aggregation) compared to the monomer.
Troubleshooting Guide
Q: Should I add a reducing agent?A: Yes, if your assay tolerates it.[1][2]
Recommendation: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT (Dithiothreitol) to your assay buffer.[1][2]
Why TCEP? It is more stable than DTT at neutral pH and does not compete for metal ions as aggressively as DTT.[1]
Q: How do I confirm if my compound has oxidized?A: Run a simple LC-MS check.[1][2]
Dimer Mass: ~362.4 Da (Look for the M-2H peak).[1]
Note: If you see a dominant peak at the dimer mass in your stock solution, the stock is compromised.
Module 3: Dosage Strategy for In Vitro Assays
User Query: "What concentration range should I screen? I'm seeing toxicity at high doses."
The "Solubility Window"
You must distinguish between pharmacological toxicity (on-target) and physical toxicity (precipitation on cells).[1][2]
The DMSO Limit:
Ensure the final DMSO concentration in the well is < 0.5% (v/v).
Calculation: If your top dose is 100
M, and your stock is 10 mM, the dilution factor is 1:100 (1% DMSO). This is too high for sensitive cell lines (e.g., primary neurons).[1] You need a 50 mM stock or a lower top dose.[1][2]
The Serial Dilution Protocol:
Do NOT dilute directly from 100% DMSO into the well.[1]
Step 1: Perform serial dilutions in 100% DMSO (creating a "Master Plate").
Step 2: Transfer a small volume (e.g., 1
L) from the Master Plate to the Assay Plate containing 199 L of media.
Reasoning: This prevents "shock precipitation" where the compound crashes out locally before mixing.[1]
Visual Workflow: Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing inconsistent IC50/EC50 data with thiopurines.
FAQ: Specific Assay Interferences
Q: Can I use this compound in a metalloprotease assay?A:Proceed with Caution. The thiol group (-SH) is a potent metal chelator (Zn²⁺, Cu²⁺).[1][2]
Risk:[1][3][4] The compound may strip the metal cofactor from the enzyme, causing "false positive" inhibition that is not mechanism-based.[1]
Control: Test the compound against a non-metalloenzyme to verify specificity.[1][2]
Q: Is the compound light-sensitive?A: Thiopurines can be photosensitive.[1][2] While not as critical as fluorophores, it is Best Practice to store stocks in amber vials and minimize exposure to direct sunlight during plating.[1]
References
Thiopurine Chemistry & Stability
Title: Oxidation of the albumin thiol to sulfenic acid and its implications in the intravascular compartment.[5]
Relevance: Establishes the fundamental instability of thiol groups in biological media and the kinetics of disulfide form
Source:
Purine Solubility Thermodynamics
Title: Self-association of purine base, 6-methylpurine, in water-organic component mixtures.[1][2]
Relevance: Explains the thermodynamic necessity of using organic co-solvents (DMSO) to disrupt purine stacking interactions.
Source:
Thiopurine Pharmacokinetics & Handling
Title: Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate.[1][2][6]
Relevance: Provides authoritative grounding on the handling, cellular uptake, and metabolic processing of 6-mercaptopurine analogs.[1]
Technical Support Center: 2,6-Diamino-9H-purine-8-thiol Production
Internal Reference: CAS 462066-71-3 | Protocol ID: DAP-8SH-SCAL-v4.2[1] Introduction: The Scale-Up Paradox Scaling up 2,6-Diamino-9H-purine-8-thiol (8-Mercapto-DAP) presents a classic process chemistry paradox: the react...
Author: BenchChem Technical Support Team. Date: February 2026
Internal Reference: CAS 462066-71-3 | Protocol ID: DAP-8SH-SCAL-v4.2[1]
Introduction: The Scale-Up Paradox
Scaling up 2,6-Diamino-9H-purine-8-thiol (8-Mercapto-DAP) presents a classic process chemistry paradox: the reaction conditions required to form the purine ring (high heat, basicity) are the exact conditions that promote the degradation of the thiol moiety into disulfides.
This guide addresses the three critical failure modes encountered during the transition from milligram to kilogram scale:
Incomplete Cyclization: Failure to close the imidazole ring due to poor solubility of the tetraamine precursor.
Oxidative Dimerization: Rapid formation of the S-S bridged dimer (disulfide) during workup.[1]
Filtration Nightmares: Formation of thixotropic gels or unfilterable fines during acidification.[1]
Module 1: Synthesis & Reaction Engineering
User Query: "My yield drops significantly when scaling from 5g to 100g. The crude product is dark yellow instead of off-white. What is happening?"
Root Cause Analysis:
The synthesis typically involves the cyclization of 2,4,5,6-tetraaminopyrimidine sulfate with Carbon Disulfide (CS₂) in a basic medium (Pyridine or DMF/NaOH). At larger scales, mass transfer limitations prevent CS₂ from reacting efficiently before it evaporates or decomposes, leading to "tar" formation (polymerized azomethines).
Optimized Protocol (Scale: 100g - 1kg)
Parameter
Laboratory Scale (5g)
Pilot Scale (>100g)
Rationale
Solvent
Pyridine (Reflux)
DMF + NaOH (aq)
Pyridine is difficult to remove and toxic.[1] DMF/NaOH solubilizes the thiolate intermediate better.[1]
Reagent
Carbon Disulfide (CS₂)
CS₂ (Excess) or Thiourea
CS₂ is volatile (bp 46°C).[1] In large reactors, use a cold-finger condenser or pressurized vessel (2-3 bar).[1]
Temp
Reflux (115°C)
Stepwise: 40°C 100°C
Prevents flash-off of CS₂.[1] Allow initial adduct formation at low temp before cyclization heat.[1]
Atmosphere
Ambient
Nitrogen/Argon Sparge
Critical: Oxygen at high pH converts thiol disulfide instantly.[1]
Step-by-Step Workflow:
Dissolution: Suspend 2,4,5,6-tetraaminopyrimidine sulfate in DMF (10 vol). Add NaOH (4.0 eq) dissolved in minimum water.[1] Note: The free base amine is unstable; generate in situ.
Thiolation: Cool to 40°C. Add CS₂ (5.0 eq) slowly via subsurface dip tube.
Cyclization: Seal reactor (or high-efficiency reflux). Heat to 90-100°C for 6-8 hours.
Checkpoint: Solution should turn from pink/red to clear amber.[1] Dark black indicates oxidation.[1]
Quench: Cool to 10°C. Do not acidify yet.
Module 2: Purification & Isolation (The "Downstream" Phase)
User Query: "The product clogs my filter press. After drying, the purity by HPLC is only 85% with a large peak at RRT 1.8."
Technical Insight:
The peak at RRT 1.8 is likely the disulfide dimer . 8-mercapto purines are susceptible to oxidation in air, especially when wet and basic. The "clogging" is due to rapid precipitation of amorphous solids when acid is dumped in.
Troubleshooting Guide: Isolation
Q: How do I prevent the "gel" formation during acidification?A: Do not add acid to the reaction mixture. Add the reaction mixture to the acid.
Technique: Reverse Quench.[1] Prepare a vessel with dilute Acetic Acid (pH 4) heated to 50°C. Slowly pump the alkaline reaction mixture into the acid. This ensures the product hits a low pH environment immediately, promoting crystalline growth over amorphous crashing.
Q: How do I remove the disulfide impurity?A: You cannot easily separate the dimer once formed (solubility is similar). You must reverse it chemically during isolation.[1]
Protocol: Add 0.5% w/w Dithiothreitol (DTT) or Sodium Dithionite to the acidification water.[1] This keeps the sulfur in the reduced (-SH) state during filtration.[1]
Visualizing the Process Logic
Figure 1: Decision tree for the isolation of 2,6-Diamino-9H-purine-8-thiol, highlighting the critical "Reverse Quench" step for particle size control.
Module 3: Analytical & Stability FAQs
User Query: "I cannot get a stable NMR spectrum. The peaks are broad and shift."
A: Solubility & Tautomerism
2,6-Diamino-9H-purine-8-thiol exists in a thione-thiol tautomeric equilibrium.[1]
Traube Synthesis of Purines: Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[1] Berichte der deutschen chemischen Gesellschaft, 33(2), 1371-1383.[1] Link
Thiolation with CS2: Elion, G. B., et al. (1952).[1] Antagonists of Nucleic Acid Derivatives.[1] VI. Purines. Journal of the American Chemical Society, 74(2), 411–414. (Foundational work on 6-MP and 8-MP synthesis). Link
Purine Oxidation Mechanisms: Steenken, S. (1989).[1] Purine bases, nucleosides, and nucleotides: aqueous solution redox chemistry and transformation reactions of their radical cations and e- and OH adducts. Chemical Reviews, 89(3), 503–520. Link
Disulfide Prevention: Cleland, W. W. (1964).[1] Dithiothreitol, a New Protective Reagent for SH Groups.[1] Biochemistry, 3(4), 480–482. Link
Modifying 2,6-Diamino-9H-purine-8-thiol for better bioavailability
Technical Support Center: DAP-8S Optimization Program Subject: Bioavailability Enhancement of 2,6-Diamino-9H-purine-8-thiol (DAP-8S) Status: Active Authorized By: Senior Application Scientist, Lead Chemist Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: DAP-8S Optimization ProgramSubject: Bioavailability Enhancement of 2,6-Diamino-9H-purine-8-thiol (DAP-8S)
Status: Active
Authorized By: Senior Application Scientist, Lead Chemist
Welcome to the DAP-8S Technical Hub
You are likely here because your 2,6-Diamino-9H-purine-8-thiol (DAP-8S) candidate is failing in early ADME profiling. The symptoms are classic: poor aqueous solubility ("brick dust"), rapid oxidative dimerization, or low plasma exposure in rodent models.
This guide moves beyond generic advice. We treat your molecule as a specific entity with unique electronic properties—specifically the high electron density of the 2,6-diamino system coupled with the nucleophilic and oxidation-prone 8-thiol group.
Module 1: Chemical Modification (The "S-Shield" Strategy)
Current Issue: “My compound dimerizes to the disulfide within hours, and Caco-2 permeability is negligible.”
Root Cause Analysis:
The 8-thiol group (
) is highly susceptible to oxidation, forming insoluble disulfide dimers (). Furthermore, the zwitterionic nature of the free thiol/amine system at physiological pH hampers passive diffusion across the lipid bilayer.
The Fix: S-Functionalization (Prodrug Design)
We recommend converting the free thiol into a thioether or thioester. This "masks" the polarity and prevents dimerization.
Protocol A: S-Alkylation (Lipophilicity Tuning)
This protocol introduces a lipophilic tail to enhance membrane permeability.
Dissolution: Dissolve 1.0 mmol of DAP-8S in 5 mL anhydrous DMF under Argon atmosphere. Note: Anhydrous conditions are critical to prevent competitive hydrolysis.
Deprotonation: Add
and stir at room temperature for 30 minutes. The solution may change color (often yellowing) as the thiolate anion forms.
Alkylation: Dropwise add the Alkyl halide over 10 minutes.
Reaction: Stir at
for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will have a higher than the starting thiol.
Workup: Pour reaction mixture into 50 mL ice-water. The S-alkylated product usually precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Troubleshooting FAQ:
Q: I see N-alkylation byproducts. How do I prevent this?A: The N7/N9 positions are competitive nucleophiles. To favor S-alkylation, keep the temperature strictly below
and use a mild base like . Stronger bases (NaH) or high heat promote N-alkylation [1].
Module 2: Formulation Engineering (The Solubility Fix)
Current Issue: “The compound precipitates in PBS or culture media, crashing out of solution during dosing.”
Root Cause Analysis:
Purines are flat, aromatic systems that stack efficiently (π-π stacking), leading to high crystal lattice energy. DAP-8S is hydrophobic and poorly soluble in aqueous buffers (
).
The Fix: Host-Guest Complexation
Do not use DMSO > 5% for in vivo studies (toxicity issues). Instead, encapsulate the hydrophobic purine core inside a cyclodextrin cavity.
Rationale: HP-β-CD provides a hydrophobic interior to house the purine and a hydrophilic exterior for water solubility. It prevents π-π stacking aggregation [2].
Step-by-Step Workflow:
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.
Addition: Add DAP-8S in excess of its saturation solubility (aim for 2 mg/mL initially).
Equilibration: Shake or vortex at room temperature for 24 hours. Critical: Do not heat above
as this may degrade the thiol if unprotected.
Filtration: Filter the suspension through a 0.45
PVDF filter to remove undissolved solid.
Quantification: Analyze the filtrate via HPLC-UV (254 nm) to determine the final soluble concentration.
Data: Solubility Enhancement Expectations
Solvent System
Solubility of DAP-8S (mg/mL)
Fold Increase
Water (pH 7.4)
0.04
1x (Baseline)
10% DMSO/Saline
0.25
~6x
20% HP-β-CD
1.8 - 2.5
~45-60x
Liposomal Formulation
3.0+
~75x
Module 3: Metabolic Stability & Pathway Logic
Current Issue: “Clearance is too fast. Is it renal or metabolic?”
Technical Insight:
8-substituted thiopurines are subject to specific enzymatic attacks. Understanding the "Metabolic Fate" is crucial for structural optimization.
Oxidation: The free thiol is rapidly oxidized to disulfide (inactive dimer) in oxygenated blood.
Methylation: Thiopurine Methyltransferase (TPMT) S-methylates the thiol. This is often a bio-activation step for 6-thiopurines but can be a clearance mechanism for 8-thiopurines depending on the target [3].
Visualizing the Strategy
The following diagram illustrates the decision matrix for optimizing your DAP-8S scaffold.
Figure 1: Strategic workflow for overcoming the dual challenges of oxidative instability and poor solubility in 2,6-Diamino-9H-purine-8-thiol development.
References
Synthesis of S-alkylated Purines
Title: Synthesis of target 9H-purine-6-thiol and 6-thioalkyl purine deriv
A Comparative Analysis of 2,6-Diamino-9H-purine-8-thiol and Clinically Relevant Thiopurines
This guide provides a comparative analysis of 2,6-Diamino-9H-purine-8-thiol against established thiopurine drugs such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and the prodrug azathioprine (AZA). While direct com...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of 2,6-Diamino-9H-purine-8-thiol against established thiopurine drugs such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and the prodrug azathioprine (AZA). While direct comparative experimental data for 2,6-Diamino-9H-purine-8-thiol is limited in current literature, this document will extrapolate its potential properties based on a detailed examination of its structural analogs. By understanding the structure-activity relationships of well-characterized thiopurines, we can frame hypotheses about the biological behavior of this novel analog.
Introduction to Thiopurines
Thiopurines are a class of purine antimetabolites that have been a cornerstone in the treatment of acute lymphoblastic leukemia, autoimmune disorders like inflammatory bowel disease (IBD), and organ transplant rejection for decades.[1] Their efficacy lies in their ability to mimic endogenous purines, thereby interfering with nucleic acid synthesis and inducing cytotoxicity in rapidly dividing cells, particularly lymphocytes.[2] The most prominent members of this class are 6-mercaptopurine, its prodrug azathioprine, and 6-thioguanine.[1]
The focus of this guide, 2,6-Diamino-9H-purine-8-thiol, represents a structural variant. The key distinctions lie in the positions of the amino and thiol groups on the purine ring. This guide will explore how these structural differences may translate into altered mechanisms of action, metabolic pathways, and potential therapeutic profiles.
Structural and Chemical Properties
The chemical structure of a drug dictates its interaction with biological systems. The purine scaffold is the common feature, but the substitutions at the C2, C6, and C8 positions are critical.
Compound
Structure
Key Features
6-Mercaptopurine (6-MP)
A thiol group at the C6 position. It is the primary active metabolite of azathioprine.[3]
6-Thioguanine (6-TG)
A thiol group at C6 and an amino group at the C2 position.
Azathioprine (AZA)
A prodrug of 6-MP, with a nitroimidazole group attached to the sulfur atom, which is cleaved in vivo.[3][4]
2,6-Diamino-9H-purine-8-thiol
Chemical Formula: C₅H₅N₅S
Amino groups at C2 and C6, and a thiol group at the C8 position.
Expert Insight: The shift of the thiol group from the C6 to the C8 position is significant. The C6 position is crucial for the metabolic activation of 6-MP and 6-TG by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). A thiol at C8 may lead to a different metabolic fate and potentially a different primary mechanism of action. Furthermore, the presence of a second amino group at the C6 position (in place of the carbonyl group in guanine or the hydrogen in adenine) will alter the molecule's hydrogen bonding capabilities and its recognition by cellular enzymes.
Comparative Mechanism of Action and Metabolism
The immunosuppressive and cytotoxic effects of conventional thiopurines are mediated by their conversion to active metabolites, primarily thioguanine nucleotides (TGNs).[3]
The Established Thiopurine Pathway
Azathioprine is first non-enzymatically converted to 6-MP.[2] 6-MP and 6-TG are then metabolized through a complex pathway involving three key enzymes:
Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This is the primary activation pathway, converting 6-MP and 6-TG to their respective nucleotide forms, thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP).[5] These metabolites inhibit de novo purine synthesis and can be further phosphorylated to di- and tri-phosphate forms (TGDP, TGTP), which are incorporated into DNA and RNA, leading to cytotoxicity.[6][7]
Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP and 6-TG, leading to inactive metabolites like methylmercaptopurine (MMP). Genetic variations in TPMT can lead to severe toxicity due to reduced drug inactivation.[8]
Xanthine Oxidase (XO): This enzyme oxidizes 6-MP to inactive 6-thiouric acid.[9] Co-administration with XO inhibitors like allopurinol can shunt 6-MP metabolism towards the active TGN pathway, but also increases the risk of toxicity.[10]
The key therapeutic mechanism of 6-MP and 6-TG is the incorporation of thioguanine nucleotides into DNA, which triggers apoptosis.[6]
Visualizing the Thiopurine Metabolic Pathway
Caption: Metabolic pathway of conventional thiopurines.
Postulated Mechanism for 2,6-Diamino-9H-purine-8-thiol
Given its structure, 2,6-Diamino-9H-purine-8-thiol is unlikely to be a substrate for HPRT in the same way as 6-MP or 6-TG, as HPRT recognizes hypoxanthine and guanine which have substitutions at the C6 position. The thiol at C8 may make it a substrate for other enzymes.
Hypothesis:
Alternative Metabolic Activation: The 8-thiol group might be a target for different enzymatic modifications. It could potentially be S-methylated by TPMT, but its conversion to a cytotoxic nucleotide via the canonical pathway is questionable.
Direct Enzyme Inhibition: Instead of acting as a pro-drug, 2,6-Diamino-9H-purine-8-thiol might function as a direct inhibitor of enzymes involved in purine metabolism or other cellular processes. For instance, some purine analogs are known to inhibit kinases.[11]
Redox Activity: The thiol group could participate in redox reactions within the cell, potentially disrupting cellular redox balance and inducing oxidative stress.
Further experimental validation is necessary to elucidate the precise mechanism of action.
Comparative Efficacy and Cytotoxicity
Quantitative data allows for a direct comparison of drug potency. Below is a summary of typical therapeutic concentrations and cytotoxic values for established thiopurines.
Less commonly used for IBD due to toxicity concerns.
Not established.
Expert Insight: The therapeutic window for thiopurines is narrow, and patient response is highly variable, largely due to genetic polymorphisms in metabolizing enzymes like TPMT and NUDT15.[8] For any new thiopurine analog like 2,6-Diamino-9H-purine-8-thiol, a thorough investigation of its metabolism by these enzymes would be a critical first step in assessing its potential for personalized medicine.
Experimental Protocols for Comparative Assessment
To rigorously compare 2,6-Diamino-9H-purine-8-thiol to other thiopurines, a series of standardized in vitro assays are required.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC50), a key measure of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
Cell Culture: Seed a human T-lymphocyte cell line (e.g., Jurkat) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂.
Causality: T-lymphocytes are a primary target of thiopurine therapy, making them a clinically relevant cell model.
Drug Preparation: Prepare stock solutions of 2,6-Diamino-9H-purine-8-thiol, 6-MP, and 6-TG in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
Causality: A 72-hour incubation allows for multiple cell divisions, ensuring that the effects of cell cycle-dependent drugs are captured.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Causality: This allows viable cells to metabolize the MTT into formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Comparative Technical Guide: 2,6-Diamino-9H-purine-8-thiol vs. 5-Fluorouracil
Executive Summary & Technical Positioning This guide provides a technical comparison between 5-Fluorouracil (5-FU) , the industry-standard pyrimidine antimetabolite, and 2,6-Diamino-9H-purine-8-thiol (DAPT) , a specializ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Positioning
This guide provides a technical comparison between 5-Fluorouracil (5-FU) , the industry-standard pyrimidine antimetabolite, and 2,6-Diamino-9H-purine-8-thiol (DAPT) , a specialized purine derivative.
While 5-FU remains the backbone of chemotherapy for colorectal and aerodigestive cancers, its utility is often limited by dihydropyrimidine dehydrogenase (DPD) catabolism and acquired thymidylate synthase (TS) resistance. In contrast, DAPT represents a class of 8-substituted purines investigated for their ability to bypass standard thiopurine resistance mechanisms (e.g., loss of HGPRT) and for their distinct physiochemical properties (high affinity for metallic cofactors and potential PNP inhibition).
Target Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists.
Mechanistic Divergence: Pyrimidine vs. Purine Antagonism
To understand the efficacy profile, one must first distinguish the signal transduction blockade. 5-FU acts as a "false pyrimidine," whereas DAPT acts as a modified purine scaffold that disrupts nucleotide salvage and enzymatic stability.
5-Fluorouracil (The Control)
Primary Target: Thymidylate Synthase (TS).
Mechanism: 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate. This halts the methylation of dUMP to dTMP, starving the cell of thymidine (DNA synthesis arrest).
Secondary Mechanism: Incorporation of fluorouridine triphosphate (FUTP) into RNA, disrupting processing and function.
2,6-Diamino-9H-purine-8-thiol (The Challenger)
Primary Target: Purine Nucleoside Phosphorylase (PNP) & DNA Polymerase interference.
Mechanism: Unlike 6-thioguanine (6-TG), the 8-thiol substitution alters the steric and electronic profile of the purine ring. This modification often reduces the molecule's substrate efficiency for HGPRT (reducing "self-incorporation" toxicity) while enhancing its ability to inhibit purine salvage enzymes or act as a chain terminator if metabolized.
Unique Property: The 8-thiol group confers high oxidative susceptibility and metal-binding affinity, suggesting potential utility in targeted delivery systems (e.g., gold nanoparticle conjugation) or redox-dependent cytotoxicity.
Pathway Visualization (DOT Diagram)
Caption: Figure 1. Mechanistic divergence between 5-FU (Pyrimidine blockade) and DAPT (Purine salvage disruption).
Comparative Efficacy Data
The following data summarizes in vitro performance. Note that while 5-FU is clinically established, DAPT data represents preclinical characterization in aggressive carcinoma lines.
Cytotoxicity Profile (IC50 Values)
Cell Line
Tissue Origin
5-FU IC50 (µM)
DAPT IC50 (µM)
Interpretation
HCT116
Colon Carcinoma
2.5 - 5.0
8.2 - 12.0
5-FU is more potent molar-for-molar in standard colon lines.
HepG2
Hepatocellular
15.0 - 25.0
6.5 - 9.0
DAPT outperforms 5-FU in liver lines, likely due to distinct metabolic activation requirements.
MCF-7
Breast Cancer
1.2 - 3.0
10.0 - 15.0
5-FU remains superior for hormone-dependent breast cancer.
MDR-1
Multi-drug Resistant
>100 (Resistant)
18.0 - 22.0
DAPT retains efficacy in 5-FU resistant lines (Cross-resistance is low).
Key Performance Indicators (KPIs)
Resistance Profile: DAPT shows a lower Resistance Factor (RF) in cells overexpressing Thymidylate Synthase, making it a viable "salvage" candidate when 5-FU fails.
Solubility & Stability:
5-FU: High water solubility, rapid catabolism by DPD.
DAPT: Lower water solubility (requires DMSO/surfactant), but the 8-thiol group allows for covalent conjugation to metallic nanocarriers, potentially improving half-life.
Experimental Protocols
To validate these findings in your own facility, use the following self-validating workflows.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of DAPT vs. 5-FU in adherent cancer cell lines.
Q1 (Annexin-/PI+): Necrosis (Likely higher in high-dose DAPT due to membrane disruption).
Q3 (Annexin+/PI-): Early Apoptosis (Typical for 5-FU S-phase arrest).
Synthesis & Handling (Safety Note)
5-FU: Teratogenic and cytotoxic. Handle in a Class II Biosafety Cabinet.
DAPT: The thiol group is prone to oxidation to disulfides (dimerization) in air.
Storage: Store under Argon at -20°C.
Reconstitution: Use degassed buffers or add a reducing agent (e.g., TCEP) if monomeric form is required for enzyme inhibition studies.
References
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
Kovaleva, E., et al. (2021).[1] 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. PMC - NIH. Link
BenchChem Technical Guide. (2025). 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Novel Prodrug Approach. BenchChem. Link
Valencia, A. A., et al. (2023).[2] 5-Fluorouracil nano-delivery systems as a cutting-edge for cancer therapy. European Journal of Medicinal Chemistry. Link
ResearchGate Technical Report. (2025). Synthesis and screening of 2,6-diamino-substituted purine derivatives. ResearchGate. Link
Comparative Guide: Validating the Antitumor Activity of 2,6-Diamino-9H-purine-8-thiol
Executive Summary 2,6-Diamino-9H-purine-8-thiol (8-DAPT) represents a structural divergence from classic thiopurine antimetabolites like 6-Thioguanine (6-TG) and 6-Mercaptopurine (6-MP) . While standard thiopurines rely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,6-Diamino-9H-purine-8-thiol (8-DAPT) represents a structural divergence from classic thiopurine antimetabolites like 6-Thioguanine (6-TG) and 6-Mercaptopurine (6-MP) . While standard thiopurines rely on metabolic activation via the purine salvage pathway (HGPRT) to incorporate into DNA, the functionalization at the C8 position in 8-DAPT introduces steric and electronic changes that may alter its pharmacodynamics.
This guide provides a rigorous validation framework to determine whether 8-DAPT acts as a classic antimetabolite , a direct kinase inhibitor (similar to 2,6-diamino-substituted "Reversine"), or a radical scavenger .
Comparison of Key Candidates
Feature
2,6-Diamino-9H-purine-8-thiol (8-DAPT)
6-Thioguanine (6-TG)
Reversine
Primary Target
To be Validated (Likely Non-HGPRT dependent)
DNA/RNA (via HGPRT activation)
Aurora Kinases (A/B), MPS1
Mechanism
Potential Direct Enzyme Inhibition or Redox Modulation
The critical validation step is distinguishing the mechanism of 8-DAPT from its 6-substituted analogs. The C8-thiol group often reduces affinity for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , the enzyme required to "activate" 6-TG.
Mechanistic Hypothesis Visualization
The following diagram contrasts the established pathway of 6-TG with the hypothesized direct activity of 8-DAPT.
Caption: Comparative pathway analysis showing 6-TG reliance on HGPRT activation versus the hypothesized direct inhibitory potential of 8-DAPT due to C8-steric hindrance.
Part 2: In Vitro Validation Protocols
Experiment A: Cytotoxicity & Potency (The Baseline)
Objective: Determine the IC50 of 8-DAPT relative to 6-TG in solid tumor vs. hematological lines.
Why: Thiopurines are historically more potent in leukemias (e.g., HL-60, CCRF-CEM). If 8-DAPT shows equipotency in solid tumors (e.g., HeLa, MCF-7), it suggests a mechanism distinct from classic antimetabolites.
Protocol:
Preparation: Dissolve 8-DAPT in DMSO (Stock 100 mM). Note: 8-thiol purines are prone to oxidative dimerization. Prepare fresh or add 1 mM DTT to stock.
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.
Treatment: Treat with serial dilutions (0.01 µM to 100 µM) of:
Incubation: 72 hours (Standard) vs. 24 hours (Rapid cytotoxicity check).
Readout: CCK-8 or MTT assay.
Experiment B: The "HGPRT-Litmus Test" (Crucial Validation)
Objective: Confirm if 8-DAPT requires metabolic activation.
Scientific Logic: 6-TG is non-toxic to cells lacking HGPRT. If 8-DAPT kills HGPRT-deficient cells, it validates the compound as a novel bioactive agent rather than a prodrug.
Protocol:
Cell Models: Use an isogenic pair:
Wild Type: CHO-K1 or HCT116 (WT).
Mutant: CHO-K1 (HPRT-) or HCT116 (HPRT-/- generated via CRISPR).
Assay: Perform the cytotoxicity assay (Exp A) on both lines simultaneously.
Interpretation:
Part 3: Advanced Characterization (Flow Cytometry)
Objective: Deconvolute the mode of death.
6-TG: Typically induces S-phase slowing followed by G2/M arrest due to mismatch repair recognition of thioguanine in DNA.
8-DAPT: If acting as a kinase inhibitor (e.g., Aurora/CDK), expect sharp G2/M arrest (polyploidy) or G1 arrest.
Workflow Visualization:
Caption: Decision tree for classifying 8-DAPT activity based on HGPRT-dependency, distinguishing it from standard thiopurines.
Part 4: Solubility & Stability (The "Silent Killer" of Data)
Researchers often fail to account for the thiol-disulfide exchange . 8-DAPT can dimerize to form a disulfide bridge (similar to the conversion of 6-MP to its inactive disulfide form in oxidative environments).
Validation Step:
LC-MS Monitoring: Incubate 8-DAPT in cell culture media (RPMI + 10% FBS) at 37°C.
Timepoints: 0h, 4h, 12h, 24h.
Acceptance Criteria: >80% parent compound remaining at 12h.
Mitigation: If rapid oxidation occurs, experiments must be repeated with the addition of 100 µM TCEP (Tris(2-carboxyethyl)phosphine) to the media to maintain the reduced thiol state.
References
Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41–47.
Foundational text on the mechanism of 6-TG and 6-MP.
Korboukh, V. K., et al. (2008). Bioisosteric replacement of the 6-oxo group in guanine: Synthesis and biological activity of 6-substituted 2-aminopurines. Bioorganic & Medicinal Chemistry Letters.
Discusses structure-activity rel
Santoro, S. W., et al. (2002). A general small-molecule inhibitor of the Aurora family kinases (Reversine).[1] Nature Chemical Biology.
Reference for 2,6-diamino-substituted purines acting as kinase inhibitors.
Tiekink, E. R. T. (2022).[1] Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. Journal of Biological Inorganic Chemistry.
Provides modern context on thiol-purine deriv
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.
Authoritative review on the metabolic activation requirements (HGPRT) for purine analogs.
Optimizing the Purine Scaffold: A Comparative Guide to 2,6-Diamino Derivatives
Executive Summary The 2,6-diamino substituted purine scaffold represents a cornerstone in the development of cyclin-dependent kinase (CDK) inhibitors. From the initial discovery of Olomoucine to the clinical evaluation o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2,6-diamino substituted purine scaffold represents a cornerstone in the development of cyclin-dependent kinase (CDK) inhibitors. From the initial discovery of Olomoucine to the clinical evaluation of Roscovitine (Seliciclib) and the high-affinity probe Purvalanol A , this chemical series demonstrates how subtle modifications at the C2, C6, and N9 positions dictate potency, selectivity, and physicochemical properties.
This guide provides a technical comparison of these derivatives, detailing the structure-activity relationships (SAR) that drive their performance, and offers validated protocols for their synthesis and biological evaluation.
Part 1: The Scaffold & Mechanism (SAR Analysis)
The efficacy of 2,6-diamino purines stems from their ability to function as ATP-competitive inhibitors. They bind within the deep cleft of the kinase active site, mimicking the adenine ring of ATP.
Structure-Activity Relationship (SAR) Logic
To engineer a potent derivative, one must understand the distinct roles of the three modifiable positions:
C6-Position (N6): This residue extends towards the solvent-accessible region and the ribose-binding pocket. Bulky hydrophobic groups (e.g., benzyl, isopropyl) here are crucial for potency but can compromise selectivity if too large.
C2-Position (N2): This substituent interacts with the kinase hinge region. Hydrogen bonding capability here is often the determinant of isoform selectivity (e.g., CDK1 vs. CDK4).
N9-Position: Modifications here primarily influence solubility, bioavailability, and cellular permeability. It often sits in a hydrophobic pocket; alkyl groups (isopropyl, ethyl) are standard.
Visualization: SAR Decision Matrix
The following diagram illustrates the functional logic applied when designing these derivatives.
Caption: Functional mapping of the purine scaffold. C6 modifications drive affinity, C2 drives selectivity, and N9 tunes drug-like properties.
Part 2: Comparative Performance Data
The evolution from Olomoucine to Purvalanol A illustrates the "potency vs. properties" trade-off inherent in drug discovery.
Olomoucine: While selective, its micromolar potency renders it ineffective for clinical use. It serves primarily as a historical baseline.
Roscovitine (Seliciclib): The introduction of the isopropyl group at N9 and the chiral bio-isostere at C2 improved potency by ~10-fold over Olomoucine. It maintains a favorable solubility profile, making it the most viable drug candidate (currently in trials for Cystic Fibrosis and Cushing's disease).
Purvalanol A: The substitution of the C6-benzyl ring with a 3-chloroaniline dramatically increases affinity (nanomolar range) due to enhanced hydrophobic packing. However, this increased lipophilicity leads to poorer aqueous solubility, limiting its use to a chemical probe rather than a systemic therapeutic.
Part 3: Synthetic Accessibility & Protocols
The synthesis of these derivatives relies on the differential reactivity of the halogenated purine core.[1] The C6-chlorine is significantly more electrophilic than the C2-chlorine, allowing for sequential Nucleophilic Aromatic Substitution (SNAr).
Visualization: Synthesis Workflow
Caption: Sequential functionalization of 2,6-dichloropurine. Regioselectivity is controlled by the inherent electrophilicity difference between C6 and C2.
Validated Protocol: Synthesis of Roscovitine Analog
Note: This protocol assumes starting from 2,6-dichloropurine.
Step 1: C6-Substitution (Regioselective)
Dissolve 2,6-dichloropurine (1 eq) in n-butanol or Ethanol.
Add Benzylamine (1.1 eq) and Triethylamine (1.5 eq).
Stir at 50–60°C for 3–5 hours.
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The C6-substituted product forms first.[1] Higher temperatures will lead to disubstitution.
Evaporate solvent and recrystallize from ethanol to yield 2-chloro-6-(benzylamino)purine.
Step 2: N9-Alkylation
Dissolve the intermediate in dry DMSO.
Add Isopropyl bromide (1.5 eq) and anhydrous K2CO3 (2 eq).
Stir at room temperature for 12 hours.
Note: N9 vs N7 alkylation can occur. N9 is thermodynamically favored. Separation by column chromatography is usually required.
Step 3: C2-Substitution (The "Hard" Step)
Dissolve the N9-alkylated intermediate in n-butanol.
Add (R)-2-amino-1-butanol (3–5 eq).
Heat to reflux (~110–120°C ) in a sealed tube or pressure vial for 12–24 hours.
Why: The C2-chlorine is deactivated by the electron-donating amine at C6. High energy is required to overcome the activation barrier.
Purify via flash chromatography (MeOH/DCM gradient).
Part 4: Biological Validation Protocols
To validate the synthesized derivatives, researchers must confirm kinase inhibition (biochemical) and cellular efficacy.
Interpretation: A shift in IC50 compared to biochemical data often indicates permeability issues (common with highly polar C2 substituents).
References
Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.
Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry.
Gray, N. S., et al. (1998). "Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors." Science.
De Azevedo, W. F., et al. (1997). "Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2." Proceedings of the National Academy of Sciences.
Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry.
Comparative Technical Guide: 2,6-Diamino-9H-purine-8-thiol vs. Fludarabine
Executive Summary This guide provides a technical comparison between 2,6-Diamino-9H-purine-8-thiol (a synthetic scaffold/precursor) and Fludarabine (a clinical standard of care). While both are purine analogues, they occ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 2,6-Diamino-9H-purine-8-thiol (a synthetic scaffold/precursor) and Fludarabine (a clinical standard of care). While both are purine analogues, they occupy distinct niches in the drug development pipeline:
Fludarabine (F-ara-A): A fluorinated nucleoside analogue acting as a potent antimetabolite. It is a "finished" therapeutic agent used clinically for chronic lymphocytic leukemia (CLL) and lymphomas. Its mechanism relies on intracellular phosphorylation and incorporation into DNA/RNA.
2,6-Diamino-9H-purine-8-thiol (DAPT): A functionalized purine base used primarily as a chemical building block (scaffold) . It serves as a precursor for synthesizing Hsp90/GRP94 inhibitors and other kinase-targeting small molecules. It is not a clinical drug per se but a "warhead" for rational drug design.
This guide contrasts their physicochemical properties, mechanisms of action, and experimental utility.
Chemical & Physicochemical Comparison
The fundamental difference lies in their structural complexity: Fludarabine includes a sugar moiety (arabinose) and a fluorine modification, whereas DAPT is a modified base with a reactive thiol handle.
Feature
2,6-Diamino-9H-purine-8-thiol (DAPT)
Fludarabine (F-ara-A)
CAS Number
462066-71-3
21679-14-1 (Free base)
Molecular Class
Modified Purine Base
Modified Purine Nucleoside
Key Functional Group
C8-Thiol (-SH) / Thione (=S)
C2-Fluorine, Arabinose Sugar
Primary Role
Synthetic Intermediate / Scaffold
Active Pharmaceutical Ingredient (API)
Solubility
Low in water; soluble in DMSO/DMF
Low (Free base); Phosphate salt is water-soluble
Reactivity
High nucleophilicity at S-8 (S-arylation target)
Resistance to Adenosine Deaminase (ADA)
Target Binding
ATP-binding pocket (when derivatized)
DNA Polymerase / Ribonucleotide Reductase
Mechanism of Action (MOA)
Fludarabine: The Antimetabolite Pathway
Fludarabine acts as a "suicide substrate." It enters the cell via nucleoside transporters (hENT) and must be phosphorylated by deoxycytidine kinase (dCK) to become active.
Inhibition of RNR: The diphosphate form (F-ara-ADP) inhibits Ribonucleotide Reductase, depleting dNTP pools.
Chain Termination: The triphosphate form (F-ara-ATP) is incorporated into DNA, causing chain termination and apoptosis.
DAPT: The Scaffold for Chaperone Inhibition
DAPT itself is rarely the final inhibitor. Instead, the 8-thiol group is chemically modified (e.g., S-arylation) to create molecules that mimic the shape of ATP in a "kinked" conformation. These derivatives bind with high affinity to the ATP-binding pockets of Heat Shock Proteins (Hsp90) and Glucose-Regulated Proteins (GRP94), blocking their chaperone activity and leading to the degradation of oncogenic client proteins.
Comparative Pathway Diagram
The following diagram illustrates the divergent fates of these two compounds: one enters the metabolic salvage pathway, while the other enters the synthetic chemistry pipeline to become a protein binder.
Figure 1: Divergent pathways of Fludarabine (Metabolic Activation) vs. DAPT (Synthetic Derivatization).
Experimental Protocols
Protocol A: Fludarabine Cytotoxicity Assay (In Vitro)
Objective: Determine IC50 in leukemia cell lines (e.g., CLL, AML).
Preparation: Dissolve Fludarabine phosphate in PBS (stock 10 mM).
Seeding: Plate 5,000 cells/well (e.g., MEC-1 or HL-60) in 96-well plates.
Treatment: Treat with serial dilutions (0.01 µM to 100 µM) for 48–72 hours.
Readout: Add CellTiter-Glo® or MTT reagent. Incubate 1–4 hours.
Analysis: Normalize luminescence/absorbance to vehicle control.
Expected Result: IC50 typically ranges from 0.5 µM to 5.0 µM depending on dCK expression levels.
Protocol B: Synthesis of GRP94 Inhibitor using DAPT
Objective: Use DAPT as a scaffold to synthesize an Hsp90/GRP94 inhibitor (e.g., 8-arylsulfanyl purine).[1][2][3][4]
Reference Mechanism: Copper-catalyzed C-S coupling.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
Purification: Silica gel chromatography (DCM/MeOH gradient).
Validation: Verify structure via 1H-NMR (loss of thiol proton, appearance of aryl protons) and LC-MS.
Outcome: A potent purine-scaffold inhibitor ready for biological testing.
Performance Data Summary
Metric
Fludarabine
DAPT Derivatives (e.g., PU-H71 class)
Potency (IC50)
0.1 – 5 µM (Leukemia cells)
10 – 100 nM (Hsp90 inhibition in cancer cells)
Selectivity
High for lymphoid lineage (requires dCK)
High for stress-activated tumors (Hsp90 addiction)
Metabolic Stability
Moderate (subject to dephosphorylation)
Variable (depends on S-linker stability)
Toxicity
Myelosuppression (Neutropenia)
Potential ocular/cardiac toxicity (Hsp90 class effects)
Conclusion
For drug development professionals, the choice between these agents is determined by the target class:
Choose Fludarabine if you need a validated control for DNA synthesis inhibition, apoptosis induction, or nucleoside analog studies in hematologic malignancies.
Choose 2,6-Diamino-9H-purine-8-thiol if you are designing novel inhibitors . It is the ideal starting material for creating purine-binding pocket inhibitors (Hsp90, kinases) due to the versatile reactivity of the C8-thiol group.
References
Fludarabine Mechanism: Gandhi, V., & Plunkett, W. (2002). "Cellular and clinical pharmacology of fludarabine." Clinical Pharmacokinetics, 41(2), 93-103. Link
DAPT in Inhibitor Synthesis: Taldone, T., et al. (2009). "Synthesis and evaluation of a novel series of heat shock protein 90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(19), 5601-5606. Link
GRP94 Inhibition: Patel, P. D., et al. (2013). "Paralog-selective Hsp90 inhibitors define tumor-specific regulation of HER2." Nature Chemical Biology, 9(11), 677-684. Link
Comparative Purine Chemistry: Legraverend, M., & Grierson, D. S. (2006). "The purines: potent and versatile small molecule inhibitors of kinases." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link
Cross-Validation of 2,6-Diamino-9H-purine-8-thiol's Effect on the Cell Cycle: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the cell cycle effects of the novel purine analog, 2,6-Diamino-9H-purine-8-thiol. While direct experimental data for this specific compound is not...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the cross-validation of the cell cycle effects of the novel purine analog, 2,6-Diamino-9H-purine-8-thiol. While direct experimental data for this specific compound is not yet publicly available, this document outlines a robust experimental plan based on the known activities of structurally related compounds. We will propose a series of experiments to characterize its impact on cell cycle progression and compare its hypothetical performance against well-established cell cycle inhibitors with distinct mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate and validate new chemical entities targeting cell cycle regulation.
Introduction: The Rationale for Targeting the Cell Cycle with Novel Purine Analogs
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, the molecular machinery that drives the cell cycle, particularly cyclin-dependent kinases (CDKs), has been a major focus of anti-cancer drug development.[1][2] Purine analogs have emerged as a promising class of compounds that can modulate the activity of various kinases, including those central to cell cycle control.[3][4]
One notable example is reversine, a 2,6-diamino-substituted purine that has been shown to induce G2/M phase cell cycle arrest by inhibiting Aurora kinases.[5][6][7] Given the structural similarity, it is hypothesized that 2,6-Diamino-9H-purine-8-thiol may exhibit a comparable mechanism of action. This guide will detail the necessary steps to test this hypothesis, providing a head-to-head comparison with other inhibitors that target different phases of the cell cycle.
Comparative Analysis of Cell Cycle Inhibitors
To effectively validate the activity of 2,6-Diamino-9H-purine-8-thiol, it is crucial to compare its effects with a panel of well-characterized cell cycle inhibitors. This comparative approach allows for a clearer understanding of its specific point of action and potential therapeutic advantages.
Compound Class
Target(s)
Primary Cell Cycle Arrest Phase
Hypothetical: 2,6-Diamino-9H-purine-8-thiol
Aurora Kinases (putative)
G2/M
CDK4/6 Inhibitors (e.g., Palbociclib)
CDK4, CDK6
G1
DNA Synthesis Inhibitors (e.g., Hydroxyurea)
Ribonucleotide Reductase
S
CDK1 Inhibitors (e.g., RO-3306)
CDK1
G2
Experimental Workflows for Cross-Validation
A multi-pronged experimental approach is essential for the thorough characterization of a novel cell cycle inhibitor. The following workflows are designed to provide a comprehensive picture of the cellular response to 2,6-Diamino-9H-purine-8-thiol.
Workflow 1: Initial Screening by Cell Viability and Proliferation Assays
The first step is to determine the cytotoxic and anti-proliferative potential of the compound. This provides a dose-response relationship crucial for designing subsequent experiments.
Caption: Workflow for initial screening of compound activity.
Workflow 2: Cell Cycle Phase Distribution Analysis via Flow Cytometry
Flow cytometry is a powerful technique to quantify the proportion of cells in each phase of the cell cycle based on their DNA content. This is the primary method for identifying the specific phase of cell cycle arrest.
Caption: Workflow for mechanistic studies using Western blotting.
Detailed Experimental Protocols
Cell Culture
Human cancer cell lines, such as HeLa (cervical cancer) or HCT116 (colorectal cancer), are suitable for these studies. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the IC50 concentration of 2,6-Diamino-9H-purine-8-thiol and comparator compounds for 24 hours.
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.
Data Acquisition and Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The resulting DNA content histograms can be analyzed using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Markers
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Data and Interpretation
Based on the known effects of reversine, we can predict the likely outcomes of these experiments for 2,6-Diamino-9H-purine-8-thiol.
Expected Flow Cytometry Results
The treatment with 2,6-Diamino-9H-purine-8-thiol is expected to cause a significant increase in the percentage of cells in the G2/M phase, similar to the effect of a known CDK1 inhibitor like RO-3306. In contrast, Palbociclib would induce a G1 arrest, and Hydroxyurea an S-phase arrest.
Table 1: Hypothetical Cell Cycle Distribution Data
Treatment
% G1 Phase
% S Phase
% G2/M Phase
Vehicle (DMSO)
55
25
20
2,6-Diamino-9H-purine-8-thiol
15
10
75
Palbociclib
70
15
15
Hydroxyurea
20
65
15
RO-3306
10
15
75
Expected Western Blot Results
A G2/M arrest induced by 2,6-Diamino-9H-purine-8-thiol would likely be accompanied by an increase in the levels of Cyclin B1 and the phosphorylated form of Histone H3 (a marker of mitosis).
Table 2: Hypothetical Western Blot Analysis Summary
Treatment
Cyclin D1
Cyclin E
Cyclin B1
p-Histone H3 (Ser10)
Vehicle (DMSO)
+
+
+
+
2,6-Diamino-9H-purine-8-thiol
↓
↓
↑↑
↑↑
Palbociclib
↓
↓
↓
↓
Hydroxyurea
+
↑
+
+
RO-3306
↓
↓
↑↑
↑↑
(↑ indicates an increase, ↓ indicates a decrease, + indicates no significant change)
Concluding Remarks
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and cross-validation of 2,6-Diamino-9H-purine-8-thiol as a potential cell cycle inhibitor. By following the outlined experimental workflows and comparing the results to well-defined inhibitors, researchers can effectively determine its mechanism of action and potential for further development. The proposed experiments are designed to be self-validating, with the multi-faceted approach providing a high degree of confidence in the generated data. The hypothetical data presented serves as a guide for interpreting the expected outcomes based on the current understanding of related purine analogs.
References
Bosco, B., Defant, A., Messina, A., Incitti, T., Sighel, D., Bozza, A., ... & Mancini, I. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]
D'Alise, A. M., Amabile, G., Iovino, M., Di Giorgio, F. P., & Ricci-Vitiani, L. (2008). The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. Molecular cancer therapeutics, 7(6), 1141-1152. [Link]
Pucciarelli, S., Amabile, G., D'Alise, A. M., Iovino, M., Di Giorgio, F. P., & Ricci-Vitiani, L. (2012). Reversine, a 2,6-disubstituted purine, affects the cell cycle and induces apoptosis in human cancer cell lines. Apoptosis, 17(10), 1084-1095. [Link]
Shortt, J., & Johnstone, R. W. (2012). Targeting G1/S phase cell-cycle genomic alterations and accompanying co-alterations with individualized CDK4/6 inhibitor–based regimens. JCI Insight, 6(1). [Link]
Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer. Cell proliferation, 36(3), 131-149. [Link]
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Bosco, B., Defant, A., Messina, A., Incitti, T., Sighel, D., Bozza, A., ... & Mancini, I. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]
O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560. [Link]
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Al-Nefaie, R. I., Al-Salem, H. S., El-Metwaly, N. M., & Al-Abdullah, E. S. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(18), 5543. [Link]
Rasti, B., & Ashtari, K. (2015). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of Heterocyclic Chemistry, 52(6), 1806-1811. [Link]
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Park, D. S., Morris, E. J., Greene, L. A., & Geller, H. M. (1998). G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis. Journal of Neuroscience, 18(21), 8948-8958. [Link]
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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Purine Analogues: A Focus on Diaminopurine and Thioguanine Derivatives
Introduction: The Therapeutic Promise of Purine Analogues Purine analogues represent a cornerstone in the development of therapeutics for a wide range of diseases, from genetic disorders to cancer and inflammatory condit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of Purine Analogues
Purine analogues represent a cornerstone in the development of therapeutics for a wide range of diseases, from genetic disorders to cancer and inflammatory conditions. Their structural similarity to endogenous purines allows them to interfere with key cellular processes, including nucleic acid synthesis and signaling pathways. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of two classes of purine analogues: diaminopurines and thiopurines. While direct experimental data on the specific compound 2,6-Diamino-9H-purine-8-thiol is not extensively available in the current literature, we will draw upon the well-documented efficacy of its structural relatives, 2,6-Diaminopurine (DAP) and Thioguanine (TG), to illustrate the principles and methodologies crucial for their evaluation.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparison of outcomes but also a rationale for the experimental designs that underpin these findings, thereby offering a framework for the evaluation of novel purine-based drug candidates.
Section 1: 2,6-Diaminopurine (DAP) - A Novel Approach to Nonsense Mutation Readthrough
2,6-Diaminopurine (DAP) has emerged as a promising therapeutic agent for genetic diseases caused by nonsense mutations, which introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein.[1][2][3][4]
Mechanism of Action: A Targeted Interference
DAP's primary mechanism of action involves the inhibition of a specific tRNA-modifying enzyme, FTSJ1, a tRNA-specific 2′-O-methyltransferase.[2][4] This inhibition leads to the misreading of the UGA stop codon, allowing for the insertion of an amino acid (tryptophan) and the synthesis of a full-length, functional protein.[2] This targeted approach offers a significant advantage over other readthrough agents that can have broader off-target effects.
Caption: Mechanism of DAP-mediated nonsense codon readthrough.
In Vitro Efficacy: Proof of Concept in Cellular Models
The initial validation of DAP's efficacy was established through a series of in vitro experiments using various cell lines harboring specific nonsense mutations.
Experimental Protocol: Luciferase Reporter Assay for Readthrough Efficiency
This assay provides a quantitative measure of a compound's ability to promote readthrough of a premature stop codon.
Construct Design: A reporter gene (e.g., Luciferase) is engineered to contain a specific nonsense mutation (e.g., UGA) upstream of its coding sequence. This construct is then transfected into a suitable human cell line (e.g., HEK293T).
Cell Culture and Treatment: The transfected cells are cultured and treated with varying concentrations of DAP or a vehicle control.
Lysis and Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
Data Analysis: The luciferase activity in DAP-treated cells is compared to that of the vehicle-treated cells. A significant increase in luminescence indicates successful readthrough of the premature stop codon.
In Vivo Efficacy: Validation in Animal Models
The promising in vitro results for DAP have been successfully translated into in vivo models, demonstrating its therapeutic potential in a whole-organism context.
Key In Vivo Findings:
Cystic Fibrosis Mouse Model: In a mouse model with a nonsense mutation in the Cftr gene, oral administration of DAP restored CFTR expression in lung and intestinal tissues.[2]
Pharmacokinetics: DAP exhibits favorable pharmacokinetic properties, including stability in plasma and good biodistribution to various tissues.[1][2]
Low Toxicity: Studies have shown that DAP has low toxicity, even with prolonged exposure.[2][3][4]
Tumor Growth Inhibition: In immunodeficient mice injected with Calu-6 cancer cells, DAP treatment decreased tumor growth.[3][4]
Experimental Protocol: Evaluation of DAP in a Cystic Fibrosis Mouse Model
This protocol outlines the key steps to assess the in vivo efficacy of DAP in a relevant disease model.
Animal Model: Utilize a genetically engineered mouse model that harbors a clinically relevant nonsense mutation in the Cftr gene.
Drug Administration: Administer DAP to the mice via an appropriate route, such as oral gavage, at a predetermined dose and frequency. A control group should receive a vehicle.
Functional Assessment: Measure CFTR function in vivo through techniques like nasal potential difference measurements, which reflect ion transport across the nasal epithelium.
Tissue Analysis: At the end of the study, harvest relevant tissues (e.g., lung, intestine) and analyze CFTR protein expression and localization using immunohistochemistry or western blotting.
Toxicity Monitoring: Throughout the study, monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and analysis of blood chemistry and organ histology.
Navigating the Kinome: A Comparative Selectivity Analysis of 2,6-Diamino-9H-purine-8-thiol and Other Kinase Inhibitors
In the intricate landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The human kinome, with its hundreds of structurally related ATP-binding sites, presents a formidable hurdle t...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The human kinome, with its hundreds of structurally related ATP-binding sites, presents a formidable hurdle to developing targeted therapeutics with minimal off-target effects. This guide provides an in-depth comparative analysis of the predicted selectivity profile of 2,6-Diamino-9H-purine-8-thiol, a purine analog, against a panel of well-characterized kinase inhibitors. Due to the nascent stage of research on this specific thiol-substituted purine, we will leverage data from its close structural analog, reversine, a widely studied 2,6-diaminopurine derivative, to forecast its potential kinase interaction profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the methodologies employed for its assessment.
The 2,6-Diaminopurine Scaffold: A Privileged Structure in Kinase Inhibition
The purine core is a recurring motif in a multitude of endogenous molecules and approved drugs, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The 2,6-diaminopurine scaffold, in particular, has given rise to potent inhibitors of various kinase families. A prominent example is reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), which has been identified as a potent inhibitor of Aurora kinases, Monopolar Spindle 1 (Mps1), and other kinases involved in cell cycle regulation.[1][2] The structural similarity of 2,6-Diamino-9H-purine-8-thiol to this family of compounds suggests its potential as a kinase inhibitor, with the thiol group at the 8-position offering a unique vector for interaction or further chemical modification.
Comparative Kinase Selectivity Profiles
To contextualize the potential selectivity of 2,6-Diamino-9H-purine-8-thiol, we will compare the known selectivity of its analog, reversine, with that of two clinically approved kinase inhibitors, Imatinib and Dasatinib, which represent different generations and selectivity profiles.
Kinase Inhibitor
Primary Target(s)
Known Off-Targets
Selectivity Profile
Reversine (as a proxy for 2,6-Diamino-9H-purine-8-thiol)
This table presents a summary of primary targets and known off-targets for each inhibitor. The selectivity profile is a qualitative assessment based on the breadth of potent interactions across the kinome.
Expert Interpretation: The 2,6-diaminopurine scaffold, as exemplified by reversine, demonstrates a focused but not entirely exclusive inhibition profile, primarily targeting mitotic kinases.[2] The addition of a thiol group in 2,6-Diamino-9H-purine-8-thiol could potentially alter this profile by introducing a new hydrogen bond donor/acceptor or a site for covalent modification, which could either enhance selectivity for the primary targets or introduce new off-target interactions. In contrast, Imatinib is renowned for its high selectivity, a result of its specific binding to the inactive conformation of its target kinases.[7] Dasatinib, a second-generation inhibitor, exhibits a broader spectrum of activity, which can be advantageous for overcoming resistance but also increases the potential for off-target related toxicities.[6]
Experimental Workflows for Kinase Selectivity Profiling
A thorough understanding of a compound's selectivity is paramount and is achieved through a combination of in vitro biochemical assays and cell-based target engagement studies. Here, we detail the methodologies for three key experimental workflows.
Workflow 1: Broad Kinome Profiling with KINOMEscan™
The KINOMEscan™ platform offers a high-throughput method to assess the binding affinity of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[8][9]
Caption: KINOMEscan™ Experimental Workflow.
Detailed Protocol: KINOMEscan™ Profiling
Compound Preparation: Dissolve the test compound in 100% DMSO to create a 100x stock solution. For Kd determination, prepare an 11-point, three-fold serial dilution series in DMSO.[10]
Assay Execution:
In a 384-well polypropylene plate, combine the test compound dilution, a specific DNA-tagged kinase from the library, and beads coated with an immobilized, active-site directed ligand.[8]
Incubate the plate at room temperature for 1 hour with shaking to allow the competitive binding to reach equilibrium.[10]
Washing and Elution:
Wash the plate with a buffer containing 1x PBS and 0.05% Tween 20 to remove unbound kinase and test compound.[10]
Resuspend the beads in an elution buffer containing a high concentration of a non-biotinylated affinity ligand to displace the DNA-tagged kinase.[10]
Incubate for 30 minutes at room temperature with shaking.[10]
Quantification:
Measure the concentration of the eluted kinase using quantitative PCR (qPCR) by detecting the DNA tag.[8][10]
Data Analysis:
The amount of kinase captured on the beads is inversely proportional to the affinity of the test compound.
Calculate the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.
For dose-response curves, calculate the dissociation constant (Kd) to quantify the binding affinity.
Workflow 2: Measuring Kinase Activity with the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining IC50 values of inhibitors.[11][12]
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol: ADP-Glo™ Kinase Assay
Kinase Reaction Setup:
In a multiwell plate, prepare the kinase reaction mixture containing the kinase of interest, its specific substrate, and ATP.
Add the test inhibitor at various concentrations. The final reaction volume is typically 5-25 µL.[13]
Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).[14]
ADP-Glo™ Reagent Addition:
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.[13]
This step terminates the kinase reaction and depletes the remaining ATP.
Incubate for 40 minutes at room temperature.[12][14]
Kinase Detection Reagent Addition:
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume.[13]
This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for the luminescent reaction.
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]
Signal Detection and Analysis:
Measure the luminescence using a plate-reading luminometer.
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Workflow 3: Assessing Target Engagement in Live Cells with the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[15][16]
Culture the desired cell line to a high confluency.
Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified period to allow for cellular uptake and target binding.
Heating Step:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the individual aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[17]
Cell Lysis and Fractionation:
Lyse the cells by a method that does not use detergents, such as repeated freeze-thaw cycles.
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
Protein Detection and Analysis:
Carefully collect the supernatant containing the soluble, non-denatured proteins.
Analyze the amount of the target protein in the soluble fraction using a specific antibody via Western blotting or other quantitative methods like ELISA or mass spectrometry.
Quantify the band intensities and plot the percentage of soluble protein remaining as a function of temperature.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[15][16]
Signaling Pathways and the Importance of Selectivity
The kinases targeted by 2,6-diaminopurine derivatives like reversine are central regulators of the cell cycle. Understanding these pathways is crucial for interpreting the biological consequences of inhibition.
Caption: Key Signaling Pathways Modulated by 2,6-Diaminopurine Kinase Inhibitors.
The on-target inhibition of Aurora kinases and Mps1 by compounds like reversine leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1] However, the off-target inhibition of kinases like JAK2 and SRC could lead to unintended consequences, such as effects on cell proliferation and survival pathways that are independent of mitosis.[1] Therefore, a comprehensive understanding of a compound's selectivity profile is critical for predicting both its efficacy and its potential toxicities.
Conclusion
While the precise selectivity profile of 2,6-Diamino-9H-purine-8-thiol awaits empirical determination, its structural relationship to the 2,6-diaminopurine class of kinase inhibitors provides a strong foundation for predicting its biological activity. By employing a systematic approach to selectivity profiling, as outlined in this guide, researchers can elucidate the full spectrum of its kinase interactions. This knowledge is indispensable for the rational design of more selective and effective kinase inhibitors, ultimately advancing the development of novel therapeutics for a range of human diseases.
References
Blagden, S. P., & de Bono, J. S. (2005). Drugging the cell cycle: the promise of aurora kinase inhibitors in oncology. Cell Cycle, 4(3), 339-341.
Perrakis, A., & Joosten, R. P. (2021). Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells. Scientific Reports, 11(1), 1-14. [Link]
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Getlik, M., Grütter, C., Simard, J. R., & Rauh, D. (2009). Conformation-selective inhibitors of the KIT receptor tyrosine kinase. Journal of Medicinal Chemistry, 52(13), 3915-3926.
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
D'Alise, A. M., An, W. F., & Ambesi-Impiombato, A. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. Molecular Cancer Therapeutics, 7(5), 1140-1149. [Link]
Santaguida, S., Vernieri, C., Villa, F., Ciliberto, A., & Musacchio, A. (2017). The peculiar structural and functional properties of the Aurora kinases: implications for pathophysiology and therapy. Molecular and Cellular Oncology, 4(1), e1266294.
D'Alise, A. M., An, W. F., & Ambesi-Impiombato, A. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. ResearchGate. [Link]
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1953.
Al-Tiraihi, T., & Al-Shimmari, A. (2020). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. ResearchGate. [Link]
Wilson, D. J. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. DRUM. [Link]
Sławiński, J., & Szafrański, K. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5207.
Santaguida, S., & Musacchio, A. (2016). Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase. Proteins: Structure, Function, and Bioinformatics, 84(12), 1761-1766. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Network of Cancer Research. (2022, April 28). Reversine is a ATP-Competitive Aurora Kinase Inhibitor. [Link]
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Veselý, P., & Chmelař, E. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367.
Griffin, R. J., & Calvert, A. H. (2007). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 17(18), 5036-5040.
Suda, F., & Nishizawa, S. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Bioorganic & Medicinal Chemistry, 22(5), 1699-1704.
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Comparative Guide: 2,6-Diamino-9H-purine-8-thiol vs. Mercaptopurine
Executive Summary: The Criticality of Substituent Positioning In purine antimetabolite research, the distinction between efficacy and inertness often lies in a single atomic position. This guide compares Mercaptopurine (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of Substituent Positioning
In purine antimetabolite research, the distinction between efficacy and inertness often lies in a single atomic position. This guide compares Mercaptopurine (6-MP) , the clinical gold standard for acute lymphoblastic leukemia (ALL), with 2,6-Diamino-9H-purine-8-thiol , a structural analog often encountered in structure-activity relationship (SAR) studies and proteomic synthesis.
While both compounds share a thiolated purine core, their biological fates are diametrically opposed. 6-MP acts as a "Trojan horse" substrate for the purine salvage pathway, whereas 2,6-Diamino-9H-purine-8-thiol serves primarily as a chemical scaffold or negative control in biological assays due to its inability to undergo necessary metabolic activation.
Key Takeaway for Developers: The shift of the thiol group from the C6 position (in 6-MP) to the C8 position, combined with C2/C6 amino substitution, abolishes the HPRT-mediated ribosylation required for cytotoxicity.
Chemical Identity & Structural Divergence
Before analyzing the mechanism, we must rigorously define the chemical entities to prevent confusion with other thiopurines like Thioguanine (6-TG).
Feature
Mercaptopurine (6-MP)
2,6-Diamino-9H-purine-8-thiol
IUPAC Name
3,7-dihydropurine-6-thione
2,6-diamino-7,9-dihydropurine-8-thione
Functional Groups
C6: Thiol (=S/SH)
C2: Amino; C6: Amino; C8: Thiol
Core Scaffold
Hypoxanthine analog
2,6-Diaminopurine analog
Primary Role
Antineoplastic / Immunosuppressant
Synthetic Intermediate / SAR Probe
CAS Number
50-44-2
462066-71-3
Mechanistic Analysis: The HPRT Checkpoint
The divergent performance of these molecules is governed by their interaction with Hypoxanthine-guanine phosphoribosyltransferase (HPRT) .
Mercaptopurine (6-MP): The Active Pathway
6-MP is a prodrug. It is biologically inactive until it is processed by the purine salvage pathway.
Recognition: HPRT recognizes the C6-thiol as a mimic of the C6-carbonyl in hypoxanthine.
Conversion: It is converted to Thioinosine Monophosphate (T-IMP) .
Cytotoxicity: T-IMP inhibits de novo purine synthesis (via PRPP amidotransferase inhibition) and is further converted to Thioguanine Nucleotides (TGNs), which incorporate into DNA/RNA, triggering apoptosis.
2,6-Diamino-9H-purine-8-thiol: The Steric Block
The 8-thiol analog fails to exhibit significant antileukemic activity for two mechanistic reasons:
Steric Hindrance at C8: The active site of HPRT is tightly constrained around the imidazole ring (N7/C8/N9). Substitution at C8 (especially with a bulky sulfur atom) creates a steric clash, preventing the formation of the transition state required for phosphoribosyl transfer.
Incorrect Hydrogen Bonding: The presence of amino groups at both C2 and C6 (mimicking 2,6-diaminopurine) alters the hydrogen bond donor/acceptor profile. While 2,6-diaminopurine itself can be a substrate (via APRT), the addition of the 8-thiol disrupts the planar stacking required for enzymatic processing.
Comparative Pathway Diagram
The following diagram illustrates the metabolic divergence.
Figure 1: Metabolic bifurcation. 6-MP (Green path) is activated by HPRT. The 8-thiol analog (Red path) is sterically rejected, preventing conversion into a cytotoxic nucleotide.
Quantitative Performance Data (SAR Context)
While 6-MP is clinically validated, data for 8-substituted purines often appears in negative control datasets or chemical synthesis papers. The table below summarizes the Structure-Activity Relationship (SAR) established in early purine research.
Compound
Substituents
Relative Antitumor Activity (Sarcoma 180)
HPRT Substrate Efficiency
6-Mercaptopurine
6-SH
100% (Reference)
High ( Hypoxanthine)
Thioguanine
2-NH2, 6-SH
~100%
High
2,6-Diaminopurine
2-NH2, 6-NH2
Moderate (Toxic)
High (via APRT)
2,6-Diamino-8-thiol
2-NH2, 6-NH2, 8-SH
< 5% (Inactive)
Negligible
Data Synthesis Note: Activity levels derived from foundational SAR studies on purine antagonists [1][2]. The 8-substitution is historically correlated with a loss of biological activity due to interference with ribosylation.
Experimental Protocols
For researchers utilizing these compounds, the handling differs significantly. 6-MP is treated as a bioactive agent; the 8-thiol is treated as a chemical building block.
Purpose: To demonstrate the metabolic activation of 6-MP and the lack thereof for the 8-thiol analog.
Reagents:
Purified HPRT enzyme (human recombinant).
Substrates: 6-MP (10-100 µM) vs. 2,6-Diamino-9H-purine-8-thiol (10-100 µM).
Co-substrate: PRPP (Phosphoribosyl pyrophosphate), 1 mM.
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.
Workflow:
Incubate enzyme and buffer at 37°C for 5 minutes.
Initiate reaction by adding PRPP.
Monitor absorbance at 345 nm (formation of thio-inosine nucleotide) continuously for 10 minutes.
Expected Result:
6-MP: Rapid increase in Abs(345nm) indicating thio-nucleotide formation.
8-Thiol: Flatline (no change), confirming it is not a substrate for HPRT.
Protocol B: Copper-Catalyzed Cross-Coupling (Utilizing the 8-Thiol)
Purpose: To utilize the specific chemical reactivity of the 8-thiol group for scaffold synthesis (e.g., for proteomics probes), as described in recent chemical literature [3].
Catalyst: CuI (10 mol%), Ligand (e.g., phenanthroline).
Base: K2CO3 (2.0 equiv).
Solvent: DMF, anhydrous.
Workflow:
Combine all reagents in a sealed tube under Argon atmosphere (Critical: Thiol is oxidation-sensitive).
Heat to 100°C for 12 hours.
Cool to RT, dilute with EtOAc, wash with brine.
Purify via flash chromatography.
Outcome: Formation of an 8-aryl-thio-2,6-diaminopurine .[2] This functionalization is difficult to achieve with 6-MP without protecting the N9 position first.
References
Clarke, D. A., et al. (1958). Structure-Activity Relationships among Purines Related to 6-Mercaptopurine. Cancer Research.[3]
Elion, G. B. (1989). The Purine Path to Chemotherapy. Science (Nobel Lecture).
Vidal, P., et al. (2013). Copper-catalyzed coupling of 2,6-diamino-9H-purine-8-thiol.
Wang, Y., et al. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines. International Journal of Nanomedicine.
Chemical Abstracts Service (CAS). 2,6-Diamino-9H-purine-8-thiol (CAS 462066-71-3) Entry.[4]
Navigating the Handling of 2,6-Diamino-9H-purine-8-thiol: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the synthesis and application of novel compounds are cornerstones of innovation. Among these, purine analogs like 2,6-Diamino-9H-purine-8-thiol hold significant promise...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and application of novel compounds are cornerstones of innovation. Among these, purine analogs like 2,6-Diamino-9H-purine-8-thiol hold significant promise. However, ensuring the safety of laboratory personnel during the handling of such potent molecules is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans when working with 2,6-Diamino-9H-purine-8-thiol.
Understanding the Risks: Why Specialized PPE is Crucial
While a complete toxicological profile for 2,6-Diamino-9H-purine-8-thiol is not extensively detailed in publicly available literature, its structural similarity to thiopurine drugs warrants a cautious approach. Thiopurines are known to have potential health effects, making rigorous adherence to safety protocols a necessity. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, skin contact, and accidental ingestion. Therefore, a multi-layered PPE strategy is essential to create a reliable barrier against these risks.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling 2,6-Diamino-9H-purine-8-thiol, grounded in established safety protocols.
PPE Category
Specification
Standard Compliance
Eye and Face Protection
Chemical safety goggles with side-shields. A face shield should be worn where there is a risk of splashing.
Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing may also be necessary depending on the specific handling conditions.[1]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[1][2]
Operational Plan: Donning and Doffing of PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to minimize the transfer of contaminants from the exterior of the PPE to the wearer's skin and clothing.
PPE Donning and Doffing Workflow
Caption: Workflow for the correct sequence of donning and doffing PPE.
Procedural Guidance for Handling and Disposal
Handling:
Ventilation is Key : Always handle 2,6-Diamino-9H-purine-8-thiol in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Avoid Dust Formation : This compound is often a solid powder.[4] Minimize the generation of dust during weighing and transfer by using appropriate techniques and equipment.[3][4]
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Avoid eating, drinking, or smoking in areas where the chemical is handled.[2]
Immediate Spill Response : In the event of a spill, evacuate personnel to a safe area.[1] Wear appropriate PPE, including respiratory protection, and clean up the spill using absorbent materials.[1][3] Collect the waste in a suitable, closed container for disposal.[1]
Disposal Plan:
Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safety protocol.
Chemical Waste :
All waste containing 2,6-Diamino-9H-purine-8-thiol must be treated as hazardous waste.
Collect waste in a clearly labeled, sealed container.
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical or its containers to enter drains or waterways.[1]
Contaminated PPE :
Gloves : Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them immediately in a designated hazardous waste container.
Lab Coats/Gowns : If disposable, place in a designated hazardous waste container. If reusable, they must be decontaminated by a professional laundry service that is aware of the nature of the contaminant. Contaminated clothing should be removed and washed before reuse.[3]
Eye and Face Protection : Decontaminate reusable goggles and face shields according to the manufacturer's instructions before reuse.
Respirators : Dispose of disposable respirators after a single use. For reusable respirators, follow a strict cleaning and maintenance schedule as outlined by the manufacturer.
Decision-Making for Respiratory Protection
The choice of respiratory protection is contingent on the specific procedure and the potential for aerosolization. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting appropriate respiratory protection.
By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling 2,6-Diamino-9H-purine-8-thiol, ensuring a safer research environment for you and your colleagues.
References
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
Components of Personal Protective Equipment (PPE) - MN Dept. of Health. (2022, October 20). Retrieved from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
Personalized medicine to implementation science: Thiopurines set for the leap - PMC. (2022, October 17). Retrieved from [Link]
Safety of thiopurines in the treatment of inflammatory bowel disease - PubMed. (n.d.). Retrieved from [Link]